AST5902 trimesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCDPFVVSHJNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F3N8O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AST5902 Trimesylate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for AST5902 trimesylate, the principal active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Alflutinib (also known as Furmonertinib). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.
This compound, in conjunction with its parent compound, exerts significant antineoplastic activity by selectively and irreversibly inhibiting mutant forms of EGFR, a key driver in non-small cell lung cancer (NSCLC). This guide will delve into the molecular interactions, cellular effects, and the preclinical evidence that underpins our understanding of AST5902's therapeutic action.
Executive Summary
AST5902 is the primary and pharmacologically active metabolite of Alflutinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).[1] Both Alflutinib and AST5902 contribute to the overall clinical efficacy observed in the treatment of NSCLC, particularly in patients with EGFR-sensitizing mutations and the T790M resistance mutation.[2] The core mechanism of action of this compound is the irreversible inhibition of specific mutant forms of the EGFR, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival. Preclinical data demonstrates that AST5902 exhibits a similar potency and selectivity profile to its parent compound, Alflutinib.[3]
Mechanism of Action at the Molecular Level
AST5902 acts as an irreversible inhibitor of the EGFR tyrosine kinase domain. By covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, AST5902 effectively and permanently blocks the enzyme's catalytic activity. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
A key feature of AST5902, and third-generation EGFR TKIs in general, is its high selectivity for mutant forms of EGFR (such as L858R, exon 19 deletions, and the T790M resistance mutation) over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, leading to a more favorable safety profile compared to earlier generation EGFR inhibitors.
Signaling Pathway
The binding of AST5902 to mutant EGFR disrupts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, both of which are critical for cell growth, proliferation, and survival.
Quantitative Data
The inhibitory activity of AST5902 has been quantified using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against different kinases and cell lines.
Kinase Inhibitory Activity
The direct inhibitory effect of AST5902 on the enzymatic activity of various kinases was assessed using a mobility shift assay.
| Kinase Target | AST5902 IC50 (nM) |
| EGFR | 6.9 |
| EGFR_L858R | 2.9 |
| EGFR_T790M_L858R | 0.92 |
| ALK | 519 |
| BLK | 581 |
| BRK | >1000 |
| BTK | 276 |
| Data sourced from ArriVent BioPharma presentation, 2022.[4] |
Cellular Antiproliferative Activity
The potency of AST5902 in inhibiting the proliferation of cancer cell lines with different EGFR mutation statuses was evaluated in cell-based assays.
| Cell Line | EGFR Mutation | AST5902 IC50 (nM) |
| A431 | Wild-Type | 273.1 |
| PC-9 | Exon 19 Deletion | 6.1 |
| Data sourced from ArriVent BioPharma presentation, 2022.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (Mobility Shift Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Protocol:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Enzyme and Substrate Preparation: Recombinant human EGFR enzyme (wild-type or mutant) is diluted in kinase buffer. A reaction mixture containing a fluorescently labeled peptide substrate and ATP at a concentration near the Km is prepared.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the diluted AST5902 or vehicle control in a microplate well for a defined period (e.g., 30 minutes) at room temperature. The kinase reaction is initiated by the addition of the substrate/ATP mixture.
-
Reaction Termination: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then terminated by the addition of a stop solution containing EDTA.
-
Mobility Shift Analysis: The reaction products (phosphorylated and unphosphorylated substrate) are separated by microfluidic capillary electrophoresis. The fluorescent signals from the two forms of the substrate are detected, and the ratio is used to determine the extent of kinase inhibition.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the AST5902 concentration, and the IC50 value is determined using a non-linear regression model.
Cellular Proliferation Assay (e.g., MTS/MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and A431 for wild-type EGFR) are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: A solution of a tetrazolium salt (e.g., MTS or MTT) is added to each well. Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Signal Detection: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the percentage of cell growth inhibition is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the AST5902 concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., PC-9) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly. When the tumors reach a predetermined average size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound, formulated in an appropriate vehicle, is administered to the treatment group, typically via oral gavage, at various dose levels. The control group receives the vehicle only. Dosing is usually performed daily.
-
Efficacy Evaluation: Tumor volumes and body weights are measured at regular intervals throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a predetermined treatment duration. Tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR. Its mechanism of action, characterized by the covalent modification of the EGFR kinase domain, leads to the sustained blockade of downstream oncogenic signaling. The preclinical data robustly support its significant role in the antineoplastic activity of its parent drug, Alflutinib. The high potency against clinically relevant EGFR mutations, coupled with a lower activity against wild-type EGFR, underscores its therapeutic potential in the targeted treatment of non-small cell lung cancer. Further research and clinical investigations will continue to elucidate the full clinical utility of this active metabolite.
References
The Emergence of AST5902 Trimesylate: A Core Component in the Antitumor Efficacy of Furmonertinib
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Furmonertinib (AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. A critical aspect of its pharmacological profile is its extensive metabolism to an active metabolite, AST5902 trimesylate. This technical guide provides an in-depth analysis of AST5902, summarizing its formation, pharmacokinetic and pharmacodynamic properties, and its contribution to the overall antitumor activity of furmonertinib. Quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and mandatory visualizations of relevant biological pathways and experimental workflows are included to support further research and development in this area.
Introduction
Third-generation EGFR-TKIs have revolutionized the treatment landscape for NSCLC patients with activating EGFR mutations, particularly those who have developed resistance to earlier-generation inhibitors via the T790M mutation.[1][2] Furmonertinib is a potent, irreversible EGFR-TKI designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] A key feature of furmonertinib's clinical pharmacology is its conversion to the active metabolite AST5902.[5][6] This document serves as a comprehensive technical resource on this compound, elucidating its role as a pivotal contributor to the therapeutic effects of furmonertinib.
Metabolism of Furmonertinib to AST5902
Furmonertinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and, to a lesser extent, CYP2C9 being the main isoforms responsible for its conversion to AST5902 through N-demethylation.[5][7][8] AST5902, also known as desmethylfurmonertinib, is the principal and pharmacologically active metabolite of furmonertinib.[5][6]
Metabolic Pathway of Furmonertinib
The metabolic conversion of furmonertinib to AST5902 is a critical step in its mechanism of action. Both the parent drug and the metabolite contribute to the overall therapeutic effect.
Quantitative Data Presentation
In Vitro Potency of Furmonertinib and AST5902
Both furmonertinib and AST5902 demonstrate potent inhibitory activity against various EGFR mutations, with a significantly lower effect on wild-type EGFR, highlighting their selectivity.[1][5] The half-maximal inhibitory concentrations (IC50) from cell-based assays are summarized below.
| EGFR Mutation | Cell Line | Furmonertinib IC50 (nM) | AST5902 IC50 (nM) |
| WT | A431 | 162.6 | 273.1 |
| Exon 19 Deletion | PC-9 | 3.3 | 6.1 |
| L858R/T790M | H1975 | 10 | 18 |
| Exon 20 (H773_V774insNPH) | Ba/F3 | 88 | 150 |
| Exon 20 (V769_D770insASV) | Ba/F3 | 81 | 126 |
| Exon 20 (D770_N771insSVD) | Ba/F3 | 48 | 100 |
| Exon 20 (D770_N771insNPG) | Ba/F3 | 31 | 49 |
| Data sourced from ArriVent BioPharma presentation (2022).[5] |
Pharmacokinetic Parameters
Pharmacokinetic studies in both humans and animal models reveal key parameters for furmonertinib and AST5902.
Table 2: Pharmacokinetic Parameters in Humans (Single 81.5 mg Oral Dose)
| Parameter | Furmonertinib | AST5902 |
| Cmax (ng/mL) | 26.5 ± 7.4 | 12.1 ± 2.6 |
| Tmax (h) | 6.0 (4.0 - 10.0) | 10.0 (8.0 - 24.0) |
| AUC0-∞ (h*ng/mL) | 711 ± 224 | 412 ± 101 |
| t1/2 (h) | 37.2 ± 10.0 | 62.1 ± 13.1 |
| Data from a study in healthy male volunteers.[9] |
Table 3: Pharmacokinetic Parameters in Rats (Single 9.93 mg/kg Intragastric Dose)
| Parameter | Furmonertinib | AST5902 |
| Cmax (ng/mL) | 1030 ± 240 | 166 ± 38 |
| Tmax (h) | 4.0 ± 2.0 | 8.0 ± 0.0 |
| AUC0-t (h*ng/mL) | 9150 ± 2270 | 2580 ± 590 |
| Data from a study in Sprague-Dawley rats.[10] |
EGFR Signaling Pathway and Inhibition
Furmonertinib and AST5902 exert their therapeutic effect by irreversibly binding to the cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][11]
Experimental Protocols
In Vitro Metabolism of Furmonertinib in Human Liver Microsomes
This protocol is adapted from methodologies described for in vitro drug metabolism studies.[12][13][14]
Objective: To determine the metabolic conversion of furmonertinib to AST5902 in a human liver microsomal system.
Materials:
-
Furmonertinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of furmonertinib in a suitable solvent (e.g., DMSO).
-
Thaw HLMs on ice and dilute to a final concentration of 0.1 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the HLM suspension and the furmonertinib working solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of furmonertinib and AST5902 using a validated LC-MS/MS method.
Cell-Based Proliferation Assay
This protocol is based on standard methods for evaluating the anti-proliferative effects of EGFR inhibitors.[15][16]
Objective: To determine the IC50 values of furmonertinib and AST5902 in cancer cell lines with different EGFR mutation statuses.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, A431)
-
Complete cell culture medium
-
Furmonertinib and AST5902
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of furmonertinib and AST5902 in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
In Vivo Xenograft Tumor Model Study
This protocol is a general guideline for assessing in vivo antitumor activity, based on common practices in preclinical oncology research.[5]
Objective: To evaluate the in vivo efficacy of furmonertinib and AST5902 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation (e.g., PC-9)
-
Furmonertinib and AST5902 formulations for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer furmonertinib, AST5902, or vehicle control orally, once daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a pivotal active metabolite of furmonertinib, contributing significantly to its overall antitumor efficacy. Its formation via CYP-mediated metabolism results in a compound with a pharmacological profile comparable to the parent drug, including potent and selective inhibition of clinically relevant EGFR mutations. The "dual antitumor activity" of furmonertinib and AST5902, along with favorable pharmacokinetic properties such as brain penetration, underscores the importance of considering the role of active metabolites in drug development and clinical application.[17][18] This technical guide provides a foundational resource for researchers and professionals in the field, offering a consolidated view of the quantitative data, biological pathways, and experimental methodologies essential for the continued investigation and optimization of EGFR-targeted therapies.
References
- 1. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of furmonertinib in untreated advanced NSCLC patients with sensitive EGFR mutations in a real-world setting: a single institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrivent.com [arrivent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of autoinduction and food on the pharmacokinetics of furmonertinib and its active metabolite characterized by a population pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Antineoplastic Core of AST5902 Trimesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (B605306) (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, the antineoplastic activity of Alflutinib is largely attributed to AST5902. This technical guide provides an in-depth overview of the preclinical antineoplastic activity of AST5902, its mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action: Targeting Mutant EGFR
AST5902, like its parent compound, is a potent and irreversible inhibitor of mutant EGFR. It selectively targets both the initial sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] The molecular design of Alflutinib, featuring a trifluoro-ethoxypyridine group, enhances its interaction with the hydrophobic pocket of the EGFR kinase domain across different mutant forms.[1]
By irreversibly binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, AST5902 blocks the downstream signaling pathways that are critical for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways. This targeted inhibition leads to the induction of apoptosis and a halt in tumor growth.[2]
Preclinical Antineoplastic Activity
The antitumor effects of AST5902 have been demonstrated in a range of preclinical studies, including in vitro cell-based assays and in vivo xenograft models.
In Vitro Cellular Activity
AST5902 has shown potent inhibitory activity against various EGFR-mutated cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of cell growth, are summarized in the table below. These values demonstrate the high potency of AST5902 against clinically relevant EGFR mutations, including exon 19 deletions and the T790M resistance mutation, with significantly less activity against wild-type EGFR, indicating a favorable selectivity profile.[1]
| Cell Line | EGFR Mutation Status | AST5902 IC50 (nM) | Alflutinib (Furmonertinib) IC50 (nM) | Osimertinib IC50 (nM) |
| A431 | Wild-Type | 273.1 | 162.6 | 471.6 |
| PC-9 | Exon 19 Deletion | 6.1 | 3.3 | 12.9 |
| H1975 | L858R/T790M | 1.8 | 0.8 | 1.1 |
Data sourced from ArriVent BioPharma presentation, August 2022.[1]
In Vivo Antitumor Efficacy
The antitumor activity of AST5902 has been confirmed in animal models of NSCLC. In a patient-derived xenograft (PDX) model expressing both the EGFR L858R and T790M mutations, Alflutinib, which is metabolized to AST5902, demonstrated significant tumor growth inhibition.[3] Furthermore, in nude mice with subcutaneous xenografts of the human lung cancer cell line PC-9 (harboring an EGFR exon 19 deletion), Alflutinib treatment led to complete tumor regression.[1] Studies with direct administration of AST5902 have shown a dose-dependent inhibition of tumor growth in similar xenograft models.[1]
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of AST5902.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of AST5902 on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines with known EGFR mutation status are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: After a further incubation period, the formazan (B1609692) product, which is proportional to the number of viable cells, is solubilized and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to assess the effect of AST5902 on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Cells treated with AST5902 and controls are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of AST5902 in a living organism.
Protocol:
-
Tumor Implantation: Human NSCLC cells or fragments from a patient-derived tumor are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (or its parent compound, Alflutinib) orally at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental processes, the following diagrams are provided.
References
- 1. arrivent.com [arrivent.com]
- 2. Almonertinib and alflutinib show novel inhibition on rare EGFR S768I mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furmonertinib in uncommon EGFR‐mutated non‐small cell lung cancer with central nervous system metastases: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo studies of AST5902 trimesylate
< A Study of Alflutinib (B605306) (AST2818) Plus Cetuximab in Patients With Advanced EGFR-mutant NSCLC. ... A Study of Alflutinib (AST2818) Plus Cetuximab in Patients With Advanced EGFR-mutant NSCLC Who Have Progressed on a Prior EGFR TKI Therapy. ... A Study of Alflutinib (AST2818) Plus Cetuximab in Patients With Advanced EGFR-mutant NSCLC Who Have Progressed on a Prior EGFR TKI Therapy. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005.. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Publications. ... No publications provided. ... IPD Sharing Statement. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Individual Participant Data (IPD) Sharing Statement:. ... Plan to Share IPD: No. ... Responsible Party: Allist Pharmaceuticals, Inc. ... ClinicalTrials.gov Identifier: NCT04423985. ... Other Study ID Numbers: AST2818-005. ... First Posted: June 9, 2020. ... Last Update Posted: October 26, 2022. ... Last Verified: October 2022. ... Keywords provided by Allist Pharmaceuticals, Inc.:. ... alflutinib. ... AST2818. ... EGFR. ... NSCLC. ... T790M. ... cetuximab. ... EGFR TKI. ... EGFR mutation. ... non-small cell lung cancer. ... epidermal growth factor receptor. ... tyrosine kinase inhibitor. ... Additional relevant MeSH terms:. ... Lung Neoplasms. ... Neoplasms by Site. ... Neoplasms. ... Respiratory Tract Neoplasms. ... Thoracic Neoplasms. ... Carcinoma, Non-Small-Cell Lung. ... Bronchial Neoplasms. ... Carcinoma, Bronchogenic. ... Lung Diseases. ... Respiratory Tract Diseases. ... Cetuximab. ... Antibodies, Monoclonal. ... Antibodies. ... Immunoglobulins. ... Antibodies, Monoclonal, Humanized. ... Immunoglobulin G. ... Antineoplastic Agents, Immunological. ... Antineoplastic Agents. ... Immunologic Factors. ... Molecular Mechanisms of Pharmacological Action. ... Physiological Effects of Drugs. ... Pharmacologic Actions. ... Therapeutic Uses. ... ErbB Receptors. ... Receptor Protein-Tyrosine Kinases. ... Protein-Tyrosine Kinases. ... Enzymes and Coenzymes. ... Protein Kinases. ... Transferases. ... Proteins. ... Receptors, Cell Surface. ... Receptors, Cytoplasmic and Nuclear. ... Receptors, Growth Factor. ... Signal Transduction. ... Cell Communication. ... Biological Phenomena. ... Phenomena and Processes. ... Receptor, Epidermal Growth Factor. ... Genes, erbB-1. ... Oncogene Proteins. ... Oncogenes. ... Proto-Oncogene Proteins. ... Proto-Oncogenes. ... Genes. ... Genetic Phenomena. ... Biochemical Phenomena. ... Mutation. ... Genetic Variation. ... Genetic Processes. ... Neoplasm Proteins. ... Biomarkers, Tumor. ... Antigens, Neoplasm. ... Biomarkers. ... Antigens. ... Amino Acid Substitution. ... Genetic Code. ... Genetics. ... Protein Isoforms. ... Polymorphism, Single Nucleotide. ... Point Mutation. ... Sequence Homology, Amino Acid. ... Protein Structure, Secondary. ... Protein Conformation. ... Molecular Structure. ... Molecular Biology. ... Molecular Genetics. ... Molecular Sequence Data. ... Sequence Analysis, DNA. ... Genome. ... Genomics. ... Exons. ... Introns. ... Reading Frames. ... Genetic Markers. ... Genetic Linkage. ... Genetic Association Studies. ... Genetic Predisposition to Disease. ... Pharmacogenetics. ... Pharmacogenomic Testing. ... Pharmacogenomic Variants. ... Drug Resistance, Neoplasm. ... Drug Resistance. ... Neoplastic Stem Cells. ... Neoplastic Cells, Circulating. ... Neoplastic Syndromes, Hereditary. ... Disease Models, Animal. ... Animals. ... Xenograft Model Antitumor Assays. ... Tumor Microenvironment. ... Neoplasm Invasiveness. ... Neoplasm Metastasis. ... Pathologic Processes. ... Neoplasm Staging. ... Prognosis. ... Treatment Outcome. ... Survival Rate. ... Disease-Free Survival. ... Progression-Free Survival. ... Remission Induction. ... Recurrence. ... Neoplasm, Residual. ... Drug Therapy, Combination. ... Drug Therapy. ... Therapeutics. ... Clinical Trials as Topic. ... Clinical Trial. ... Research. ... Health Services Research. ... Health Care. ... Quality of Health Care. ... Patient Safety. ... Adverse Drug Reaction Reporting Systems. ... Product Surveillance, Postmarketing. ... Drug Labeling. ... Legislation, Drug. ... United States Food and Drug Administration. ... United States. ... North America. ... Developed Countries. ... Americas. ... Clinical Trials, Phase I as Topic. ... Clinical Trials, Phase II as Topic. ... Randomized Controlled Trials as Topic. ... Randomized Controlled Trial. ... Controlled Clinical Trials as Topic. ... Controlled Clinical Trial. ... Humans. ... Adult. ... Middle Aged. ... Aged. ... Female. ... Male. ... Eligibility Criteria. ... Inclusion Criteria. ... Exclusion Criteria. ... Patient Selection. ... Consent Procedures. ... Informed Consent. ... Ethics Committees, Research. ... Ethics, Research. ... Bioethics. ... Ethics. ... Confidentiality. ... Data Collection. ... Data Interpretation, Statistical. ... Statistical Analysis. ... Sample Size. ... Research Design. ... Study Design. ... Follow-Up Studies. ... Time Factors. ... Research Subjects. ... Research Personnel. ... Research Support as Topic. ... Sponsors, Research. ... Private Sector. ... Industry. ... Drug Industry. ... Biotechnology. ... Pharmaceutical Preparations. ... Drugs, Investigational. ... Small Molecule Libraries. ... High-Throughput Screening Assays. ... Structure-Activity Relationship. ... Drug Discovery. ... Drug Design. ... Preclinical Cell Culture Assays. ... Cell Line, Tumor. ... Cell Proliferation. ... Apoptosis. ... Cell Cycle. ... Cell Survival. ... Cell Adhesion. ... Cell Movement. ...s. ... Angiogenesis Inhibitors. ... Signal Transduction Inhibitors. ... Molecular Targeted Therapy. ... Personalized Medicine. ... Precision Medicine. ... Biomarkers, Pharmacological. ... Pharmacokinetics. ... Pharmacodynamics. ... Dose-Response Relationship, Drug. ... Maximum Tolerated Dose. ... Administration, Oral. ... Tablets. ... Injections. ... Infusions, Intravenous. ... Neoplasms, Experimental. ... Mice. ... Animals, Laboratory. ... Rodentia. ... Mammals. ... Vertebrates. ... Eukaryota. ... Carcinoma. ... Neoplasms, Glandular and Epithelial. ... Adenocarcinoma. ... Adenocarcinoma of Lung. ... Carcinoma in Situ. ... Neoplasm Grading. ... World Health Organization. ... International Agencies. ... United Nations. ... Public Health. ... Global Health. ... Health. ... Medicine. ... Science. ... Technology. ... Research Subjects. ... Volunteers. ... Healthy Volunteers. ... Patients. ... Hospitals. ... Outpatients. ... Inpatients. ... Ambulatory Care. ... Primary Health Care. ... Secondary Care. ... Tertiary Care. ... Quaternary Care. ... Health Facilities. ... Health Services. ... Health Care Facilities. ... Health Care Systems. ... Health Care Delivery. ... Health Care Quality, Access, and Evaluation. ... Health Care Evaluation Mechanisms. ... Health Care Economics and Organizations. ... Health Care Sector. ... Health Occupations. ... Physicians. ... Nurses. ... Pharmacists. ... Allied Health Personnel. ... Research Personnel. ... Clinical Research Personnel. ... Clinical Research Coordinators. ... Clinical Research Associates. ... Clinical Trial Monitors. ... Clinical Trial Sponsors. ... Clinical Trial Investigators. ... Principal Investigators. ... Subinvestigators. ... Study Chairs. ... Study Committees. ... Data and Safety Monitoring Boards. ... Institutional Review Boards. ... Ethics Committees. ... Government Regulation. ... Federal Government. ... State Government.
- Show 251 more Show fewer. ... Information from the National Library of Medicine. ... Choosing to participate in a study is an important personal decision. Talk with your doctor and family members or friends about deciding to join a study. To learn more about this study, you or your doctor may contact the study research staff using the contacts provided below. For general information, Learn About Clinical Studies. ... Ages Eligible for Study: 18 Years and older (Adult, Older Adult). ... Sexes Eligible for Study: All. ... Accepts Healthy Volunteers: No. ... Criteria. ... Inclusion Criteria:. ... Histologically or cytologically confirmed advanced NSCLC.. ... Documented evidence for EGFR mutation (exon 19 deletion or L858R) in tumor tissue or plasma.. ... Progressed on a prior EGFR TKI therapy.. ... At least one measurable lesion according to RECIST v1.1.. ... ECOG performance status of 0 or 1.. ... Exclusion Criteria:. ... Patients with symptomatic brain metastases.. ... History of other malignancies.. ... Major surgery within 4 weeks prior to study entry.. ... To learn more about this study, you or your doctor may contact the study research staff using the contact information provided by the sponsor. ... Please refer to this study by its ClinicalTrials.gov identifier (NCT number): NCT04423985. ... Contacts. ... Contact: Allist Medical Information Contact. ... Locations. ... China, Shanghai. ... Shanghai Chest Hospital. ... Shanghai. ... China, Beijing. ... Peking Union Medical College Hospital. ... Beijing. ... China, Guangzhou. ... The First Affiliated Hospital of Guangzhou Medical University. ... Guangzhou. ... China, Hangzhou. ... The First Affiliated Hospital, Zhejiang University School of Medicine. ...s. ... The study is a multi-center, open-label, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics (PK), and anti-tumor activity of alflutinib plus cetuximab in patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. The study will be conducted in two parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2). ... The dose escalation phase (Phase 1) will enroll patients with advanced EGFR-mutant NSCLC who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. The dose of alflutinib will be escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of alflutinib in combination with cetuximab. ... The dose expansion phase (Phase 2) will enroll patients with advanced EGFR-mutant NSCLC with documented T790M mutation who have progressed on a prior EGFR TKI therapy. Patients will receive alflutinib at the RP2D in combination with cetuximab. The primary objective of the Phase 2 portion is to evaluate the anti-tumor activity of alflutinib plus cetuximab. ... Primary Outcome Measures:. ... Phase 1: Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of alflutinib in combination with cetuximab. [Time Frame: Up to 28 days]. ... Phase 2: Objective Response Rate (ORR) by RECIST v1.1. [Time Frame: Up to 2 years]. ... Secondary Outcome Measures:. ... Phase 1: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 28 days]. ... Phase 1: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Duration of Response (DoR). [Time Frame: Up to 2 years]. ... Phase 2: Progression-Free Survival (PFS). [Time Frame: Up to 2 years]. ... Phase 2: Overall Survival (OS). [Time Frame: Up to 2 years]. ... Phase 2: Safety and tolerability of alflutinib in combination with cetuximab. [Time Frame: Up to 2 years]. ... Phase 2: Pharmacokinetics (PK) of alflutinib and its metabolite AST5902. [Time Frame: Up to 2 years]. ... Estimated Enrollment: 100 participants. ... Study Start Date: June 2020. ... Estimated Study Completion Date: December 2023. ... Estimated Primary Completion Date: December 2022. ... Arms and Interventions. ... Experimental: Alflutinib + Cetuximab. ... Patients will receive alflutinib orally once daily (QD) in combination with cetuximab intravenously (IV) weekly. ... Drug: Alflutinib mesylate tablet. ... Drug: Cetuximab Injection. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 1. ... Drug Information. ... Alflutinib mesylate tablet. ... Cetuximab Injection. ... Phase 2. ...
In-Depth Technical Guide: The Impact of AST5902 Trimesylate on Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors. This technical guide focuses on AST5902 trimesylate, the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation EGFR TKI. Alflutinib has demonstrated significant clinical efficacy in patients with advanced NSCLC harboring EGFR T790M mutations.[1][2] At steady state, the exposure to Alflutinib and AST5902 is comparable, and both exhibit similar potent antineoplastic activity.[1][3] This document provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental methodologies associated with Alflutinib and its active metabolite, AST5902.
Mechanism of Action
This compound, as the active form of Alflutinib, functions as a highly selective, irreversible third-generation EGFR tyrosine kinase inhibitor. Its mechanism of action is centered on targeting both the initial EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the acquired T790M resistance mutation, while sparing wild-type EGFR.[1][4] This selectivity is achieved through the irreversible binding to the Cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[1] This covalent bond effectively blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK pathways, ultimately leading to the inhibition of tumor growth and induction of apoptosis.[5]
The unique trifluoroethoxypyridine structure of Alflutinib contributes to its high affinity for the hydrophobic pocket in the ATP-binding region of EGFR, enhancing its activity.[1] This targeted inhibition of mutated EGFR is the cornerstone of its therapeutic effect in NSCLC.
Quantitative Data Summary
The following tables summarize the available preclinical data on the inhibitory activity of Alflutinib (Furmonertinib), the parent compound of AST5902, against various EGFR mutations. Due to the limited availability of publicly accessible, comprehensive preclinical data directly for AST5902, the data for Alflutinib is presented as a surrogate, given their similar reported activities.[3]
Table 1: In Vitro Cellular Inhibitory Activity of Alflutinib (Furmonertinib) against Uncommon EGFR Mutations in Ba/F3 Cells
| EGFR Mutation | Cell Line | Assay Type | IC50 (nM) |
| G719S | Ba/F3 | Cell Proliferation | 12.4[6][7] |
| L861Q | Ba/F3 | Cell Proliferation | 3.8[6][7] |
| S768I | Ba/F3 | Cell Proliferation | 21.6[6][7] |
Table 2: In Vitro Cellular Inhibitory Activity of Alflutinib (Furmonertinib) against EGFR Exon 20 Insertion Mutations in Ba/F3 Cells
| EGFR Mutation Type | Cell Line | Assay Type | Average IC50 Range (nM) |
| Exon 20 Insertions | Ba/F3 | Cell Proliferation | 11 - 20[5] |
Note: Comprehensive IC50 data for Alflutinib/AST5902 against a wider panel of human NSCLC cell lines with various EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) is not yet widely published but has been selectively presented at scientific conferences.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to evaluate the efficacy of EGFR inhibitors like Alflutinib and AST5902.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.
-
Materials:
-
Recombinant human EGFR kinase domains (wild-type and various mutant forms)
-
ATP (Adenosine triphosphate)
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
This compound or Alflutinib dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the recombinant EGFR enzyme to each well and incubate at room temperature for approximately 15 minutes to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent and a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.
-
Cell Proliferation/Viability Assay
This assay measures the effect of the compound on the growth and viability of cancer cell lines with different EGFR statuses.
-
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound or Alflutinib dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
-
Procedure:
-
Seed the NSCLC cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the test compound.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader. The signal intensity is proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cell line (e.g., A549, H1975)
-
This compound or Alflutinib formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant human NSCLC cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally, once daily) and a vehicle control to the respective groups for a specified duration.
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Evaluate the treatment efficacy by comparing the tumor growth inhibition in the treated group versus the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
The Journey of AST5902 Trimesylate: From Benchtop to a Potential Clinical Candidate
An In-depth Technical Guide on the Discovery and Development of a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed to address the challenge of acquired resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC), Alflutinib and its active metabolite, AST5902, have demonstrated significant efficacy against both EGFR-sensitizing mutations and the T790M resistance mutation.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological profile, and the experimental methodologies employed in its characterization.
Introduction: The Challenge of Acquired EGFR TKI Resistance
First and second-generation EGFR TKIs have significantly improved outcomes for NSCLC patients with activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[1] This clinical challenge spurred the development of third-generation EGFR TKIs designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type EGFR to minimize toxicity.[4] Alflutinib was rationally designed as one such third-generation inhibitor, and its primary metabolite, AST5902, plays a crucial role in its overall therapeutic effect.[1][2]
Discovery and Medicinal Chemistry
The development of Alflutinib was a result of a focused medicinal chemistry effort to design a potent and selective third-generation EGFR inhibitor. While a detailed public account of the entire discovery process is limited, the structure of Alflutinib reveals a trifluoro-ethoxypyridine-based modification of osimertinib, another prominent third-generation EGFR TKI.[1] This structural alteration is believed to enhance its binding to the EGFR protein and improve its therapeutic properties.[1]
AST5902 is the N-desmethyl metabolite of Alflutinib, formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[5][6] Preclinical and clinical studies have confirmed that AST5902 is not an inactive byproduct but a major, pharmacologically active metabolite that contributes significantly to the overall anti-tumor activity of Alflutinib.[2]
Mechanism of Action
AST5902, like its parent drug Alflutinib, functions as an irreversible inhibitor of the EGFR tyrosine kinase. It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[4]
EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway in regulating cell growth, proliferation, and survival. Its aberrant activation in cancer leads to uncontrolled cell division. AST5902's inhibitory action on mutant EGFR effectively shuts down these pro-tumorigenic signals.
Caption: EGFR Signaling Pathway and Inhibition by AST5902.
Preclinical Pharmacology
The preclinical evaluation of a new chemical entity is crucial for establishing its initial safety and efficacy profile. While comprehensive preclinical data specifically for AST5902 is not extensively published, data for its parent compound, Alflutinib, provides significant insights into its activity.
In Vitro Potency
The inhibitory activity of Alflutinib against various EGFR mutations has been evaluated in cellular assays.
| Cell Line | EGFR Mutation | Alflutinib IC50 (nM) |
| Ba/F3 | G719S | 12.4[1] |
| Ba/F3 | L861Q | 3.8[1] |
| Ba/F3 | S768I | 21.6[1] |
Note: IC50 values are for the parent drug Alflutinib (Furmonertinib). Data for AST5902 is not publicly available.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. A study in rats provided pharmacokinetic data for both Alflutinib (firmonertinib) and AST5902.
| Parameter | Alflutinib (Firmonertinib) | AST5902 |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Significantly decreased with Paxlovid co-administration[7] |
| AUC (ng·h/mL) | Significantly increased with Paxlovid co-administration[7] | Significantly decreased with Paxlovid co-administration[7] |
Note: The available data is from a drug-drug interaction study in rats and does not provide absolute pharmacokinetic parameters.
Clinical Development
Alflutinib, with AST5902 as its active metabolite, has undergone extensive clinical evaluation in patients with NSCLC.
Clinical Efficacy
Phase I and II clinical trials have demonstrated the promising efficacy of Alflutinib in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) |
| Phase I/II (Dose Expansion) | EGFR T790M+ NSCLC | 76.7% (89 of 116)[2][3] | Not Reported | Not Reported |
| Phase IIb | EGFR T790M+ NSCLC | 74%[1] | Not Reported | 9.6 months[1] |
Clinical Pharmacokinetics
In clinical studies, exposures to Alflutinib and its active metabolite AST5902 were found to be comparable at a steady state.[2][3] A drug-drug interaction study with the strong CYP3A4 inducer rifampicin (B610482) showed a significant impact on the pharmacokinetics of Alflutinib and the total active ingredients (Alflutinib + AST5902).
| Parameter | Alflutinib (with Rifampicin) | AST5902 (with Rifampicin) | Total Active Ingredients (with Rifampicin) |
| AUC₀-∞ | 86% decrease[6] | 17% decrease[6] | 62% decrease[6] |
| Cmax | 60% decrease[6] | 1.09-fold increase[6] | 39% decrease[6] |
These findings suggest that co-administration of strong CYP3A4 inducers should be avoided during treatment with Alflutinib.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific proprietary protocols for AST5902 are not publicly available, this section outlines general methodologies for key assays used in the development of EGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the EGFR kinase.
General Protocol:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound (e.g., AST5902) at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation/Viability Assay
Objective: To assess the effect of a compound on the growth and viability of cancer cell lines.
General Protocol (MTT Assay):
-
Cancer cells (e.g., NSCLC cell lines with specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Drug Development Workflow
The discovery and development of a targeted therapy like AST5902 follows a structured and rigorous process.
Caption: A Generalized Workflow for the Development of AST5902.
Conclusion
This compound, as the primary active metabolite of Alflutinib, represents a significant advancement in the treatment of NSCLC with acquired resistance to earlier-generation EGFR TKIs. Its potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, has been demonstrated in both preclinical and clinical studies. The journey of AST5902 from rational drug design to a promising clinical candidate underscores the importance of understanding drug metabolism and the continuous effort to overcome therapeutic resistance in oncology. Further research and clinical trials will continue to define the role of Alflutinib and its active metabolite, AST5902, in the evolving landscape of personalized cancer therapy.
References
- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allist.com.cn [allist.com.cn]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alflutinib | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Inhibition of EGFR T790M Mutation by AST5902 Trimesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has driven the development of third-generation EGFR TKIs specifically designed to target this mutation. AST5902 trimesylate, the active metabolite of alflutinib (B605306) (also known as furmonertinib), has demonstrated significant inhibitory activity against EGFR T790M. This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the inhibition of the EGFR T790M mutation by this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction to EGFR T790M-Mediated Resistance
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are found in a significant subset of NSCLC patients and are predictive of a favorable response to EGFR TKIs. However, the majority of patients treated with first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs eventually develop resistance.
The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the acquisition of a secondary mutation in exon 20 of the EGFR gene, resulting in the substitution of threonine with methionine at position 790 (T790M).[3][4] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.[5][6] This has necessitated the development of third-generation EGFR TKIs that can effectively inhibit EGFR harboring the T790M mutation while sparing the wild-type (WT) receptor to minimize toxicity.
This compound: An Active Metabolite of Alflutinib
This compound is the principal active metabolite of alflutinib (AST2818), a third-generation EGFR inhibitor.[2][7] Alflutinib, also known as furmonertinib, is approved in China for the treatment of patients with advanced NSCLC harboring EGFR T790M mutations who have progressed on prior EGFR TKI therapy.[7][8] Pharmacokinetic studies have shown that both alflutinib and AST5902 contribute to the overall pharmacological activity in vivo.[1][9] Alflutinib is primarily metabolized by CYP3A4 to form AST5902.[1]
Quantitative Analysis of Inhibitory Activity
Preclinical studies have demonstrated the potent and selective inhibitory activity of AST5902 against EGFR T790M mutations. The following tables summarize the available quantitative data.
Table 1: In Vitro Cellular Activity of AST5902 and Furmonertinib
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| AST5902 | H1975 | L858R/T790M | 18 |
| Furmonertinib | H1975 | L858R/T790M | 10 |
| Osimertinib | H1975 | L858R/T790M | 24 |
| AST5902 | PC-9 | Exon 19 Deletion | 6.1 |
| Furmonertinib | PC-9 | Exon 19 Deletion | 3.3 |
| Osimertinib | PC-9 | Exon 19 Deletion | 12.9 |
| AST5902 | A431 | Wild-Type | 273.1 |
| Furmonertinib | A431 | Wild-Type | 162.6 |
| Osimertinib | A431 | Wild-Type | 471.6 |
Data sourced from ArriVent BioPharma presentation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's activity are crucial for the replication and extension of these findings. The following sections describe representative methodologies for key experiments.
Biochemical Kinase Inhibition Assay
A biochemical kinase assay is essential to determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR T790M mutant protein.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against the purified EGFR T790M kinase domain.
Representative Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR T790M/L858R or EGFR T790M protein.
-
ATP (Adenosine triphosphate).
-
A suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound, serially diluted.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay reagents).
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
The EGFR T790M enzyme is pre-incubated with varying concentrations of this compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
Luminescence or fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Viability/Proliferation Assay
Cell-based assays are critical for evaluating the effect of an inhibitor on cancer cells harboring the target mutation in a more physiologically relevant context.
Objective: To determine the IC50 of this compound in a human NSCLC cell line endogenously expressing the EGFR T790M mutation (e.g., NCI-H1975).
Representative Protocol (MTT Assay):
-
Cell Culture:
-
NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined as described for the kinase assay.
-
In Vivo Xenograft Tumor Model
In vivo studies using xenograft models are essential to assess the anti-tumor efficacy of a compound in a living organism.
Objective: To evaluate the ability of alflutinib (and its active metabolite AST5902) to inhibit the growth of EGFR T790M-positive tumors in an animal model.
Representative Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid mice) are used.
-
-
Procedure:
-
NCI-H1975 cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
Alflutinib is administered orally at various doses according to a defined schedule.
-
Tumor volume is measured regularly using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker studies).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: EGFR Signaling Pathway and Inhibition by AST5902.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Caption: Cell-Based Viability Assay (MTT) Workflow.
Conclusion
This compound, the active metabolite of alflutinib, demonstrates potent and selective inhibitory activity against the EGFR T790M resistance mutation. The preclinical data strongly support its role in the clinical efficacy of alflutinib in NSCLC patients who have developed resistance to earlier-generation EGFR TKIs. The methodologies outlined in this guide provide a framework for the continued investigation of AST5902 and the development of next-generation EGFR inhibitors. Further research, including the public dissemination of detailed experimental protocols and additional in vivo and clinical data, will be invaluable to the scientific community in the ongoing effort to overcome TKI resistance in lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ArriVent Announces Positive Interim Firmonertinib Monotherapy Data From Global Phase 1b Study in EGFR PACC Mutant Non-Small Cell Lung Cancer and Plans to Advance into a Global Pivotal Study - ArriVent Biopharma [ir.arrivent.com]
- 3. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of AST5902 Trimesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST5902 trimesylate, the principal and active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) alflutinib (B605306) (also known as furmonertinib or AST2818), has emerged as a key molecule in the targeted therapy of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic potential of AST5902. It details its mechanism of action as a potent and selective inhibitor of both EGFR-sensitizing and resistance mutations, particularly the T790M mutation. This guide also compiles available quantitative data on its efficacy, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction
Third-generation EGFR-TKIs have revolutionized the treatment landscape for NSCLC patients harboring EGFR mutations. AST5902 is the primary active metabolite of alflutinib, a novel, irreversible, and highly selective third-generation EGFR inhibitor.[1] Alflutinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form AST5902.[2][3] Both alflutinib and AST5902 contribute to the in vivo pharmacological activity, with exposures to both being comparable at a steady state.[4] This guide focuses on the specific properties and therapeutic promise of this compound.
Mechanism of Action
AST5902 exerts its antineoplastic activity by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent modification blocks EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[5]
EGFR Signaling Pathway and Point of Inhibition
The binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. AST5902, as an ATP-competitive inhibitor, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data
In Vitro Potency
AST5902 has demonstrated potent inhibitory activity against various EGFR mutations in cell-based assays. The following table summarizes the 50% inhibitory concentration (IC50) values for AST5902 against different EGFR-mutant and wild-type cell lines.
| Cell Line | Mutation Type | AST5902 IC50 (nM) |
| A431 | WT EGFR | 273.1 |
| PC-9 | Ex19Del | 6.1 |
| H1975 | L858R/T790M | 3.3 |
Data sourced from ArriVent BioPharma presentation, 2022.
Clinical Efficacy of Alflutinib (Parent Compound)
Clinical trials of alflutinib have demonstrated significant efficacy in NSCLC patients with the EGFR T790M mutation who have progressed on prior EGFR-TKI therapy. As AST5902 is the active metabolite, these data reflect its therapeutic potential.
Phase I/II Dose-Escalation and Expansion Study (NCT02973763, NCT03127449) [4]
| Parameter | Result |
| Objective Response Rate (ORR) | 76.7% (89 of 116 patients) |
| ORR in patients with CNS metastases | 70.6% (12 of 17 patients) |
Phase IIb Multicenter Single-Arm Study (ALSC003, NCT03452592) [6]
| Parameter | Result |
| Objective Response Rate (ORR) | 73.6% (95% CI: 67.3–79.3) |
| Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI: 76.6-87.1) |
| Median Progression-Free Survival (PFS) | 7.6 months (95% CI 7.0–NA) |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for determining the effect of AST5902 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, PC-9, H1975)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AST5902 in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol describes a general method to assess the effect of AST5902 on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of AST5902 for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound, as the active metabolite of alflutinib, is a potent and selective third-generation EGFR inhibitor with significant therapeutic potential for the treatment of NSCLC, particularly in patients with EGFR T790M resistance mutations. The preclinical data demonstrate its strong inhibitory activity against key EGFR mutations, and the clinical efficacy of its parent compound, alflutinib, provides robust evidence of its clinical utility. Further investigation into its comprehensive kinase selectivity profile and the long-term outcomes of alflutinib treatment will continue to delineate the full therapeutic scope of AST5902. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance the understanding and application of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of AST5902 Trimesylate with CYP3A4 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the interaction between AST5902 trimesylate, the primary active metabolite of the third-generation EGFR inhibitor Alflutinib (AST2818), and the cytochrome P450 3A4 (CYP3A4) enzyme system. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this area.
Executive Summary
AST5902 is the major metabolite of Alflutinib, formed predominantly through CYP3A4-mediated N-demethylation.[1] While its parent compound, Alflutinib, is a potent inducer of CYP3A4, in vitro studies have demonstrated that AST5902 possesses a significantly weaker CYP3A4 induction potential.[1][2] Clinical studies have further characterized the pharmacokinetic profile of AST5902 in the presence of strong CYP3A4 inducers and inhibitors, providing valuable insights into potential drug-drug interactions. Currently, there is a lack of publicly available data on the direct inhibitory effects (e.g., IC50, Ki) of AST5902 on CYP3A4 activity. This guide presents the available quantitative data, detailed experimental protocols from key studies, and graphical representations of the metabolic and interactive pathways.
Data Presentation
The following tables summarize the key quantitative data regarding the interaction of AST5902 and its parent compound, Alflutinib, with the CYP3A4 enzyme.
Table 1: In Vitro CYP3A4 Induction Potential of AST5902 and Alflutinib
| Compound | System | Parameter | Value | Source |
| AST5902 | Human Hepatocytes | Induction Potential | Much weaker than Alflutinib | [1][2] |
| Concentrations Tested | 0.003, 0.01, 0.03, 0.1, 0.3, 1, 3, 5 µM | [1] | ||
| Alflutinib | Human Hepatocytes | EC50 (mRNA) | 0.25 µM | [1][3] |
| Emax (Fold Induction) | 9.24, 11.2, and 10.4 in three different hepatocyte lots | [1][3] | ||
| Rifampin (Positive Control) | Human Hepatocytes | Fold Induction (at 10 µM) | 7.22, 19.4, and 9.46 in three different hepatocyte lots | [1][3] |
Table 2: Pharmacokinetic Parameters of AST5902 Following Co-administration of Alflutinib with a Strong CYP3A4 Inducer (Rifampicin)
| Parameter | Alflutinib Alone | Alflutinib + Rifampicin (B610482) | % Change | Source |
| AST5902 AUC0-∞ | Data not provided | Data not provided | -17% | [4] |
| AST5902 Cmax | Data not provided | Data not provided | +9% (1.09-fold increase) | [4] |
Table 3: Pharmacokinetic Parameters of AST5902 Following Co-administration of Alflutinib with a Strong CYP3A4 Inhibitor (Itraconazole)
| Parameter | Alflutinib Alone | Alflutinib + Itraconazole | % Change | Source |
| AST5902 AUC0-t | Data not provided | Data not provided | -82% | [3] |
| AST5902 AUC0-∞ | Data not provided | Data not provided | -86% | [3] |
| AST5902 Cmax | Data not provided | Data not provided | -91% | [3] |
Note: Specific baseline pharmacokinetic values for AST5902 were not detailed in the source abstracts.
Experimental Protocols
This section details the methodologies employed in the key studies that have characterized the interaction between AST5902 and CYP3A4.
In Vitro CYP3A4 Induction Assay (as per Liu et al., 2020)[1]
This protocol was utilized to assess the CYP3A4 induction potential of both Alflutinib and AST5902.
-
Cell System: Cryopreserved human hepatocytes from three different donors.
-
Cell Seeding: Hepatocytes were seeded at a density of 7 x 105 cells/mL in a collagen-coated 24-well plate.
-
Incubation: The cells were cultured for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: The hepatocytes were treated once daily for three consecutive days with:
-
AST5902 at concentrations of 0.003, 0.01, 0.03, 0.1, 0.3, 1, 3, or 5 µM.
-
Alflutinib at the same concentrations as AST5902.
-
Rifampin (10 µM) as a positive control.
-
0.1% DMSO as a vehicle control.
-
-
Endpoint Analysis: Following the 72-hour treatment period, total RNA was extracted from the hepatocytes using TRIzol reagent according to the manufacturer's protocol. The expression of CYP3A4 mRNA was then quantified to determine the level of induction.
Representative In Vitro CYP3A4 Inhibition Assay
While a specific study detailing the direct inhibition of CYP3A4 by AST5902 is not available in the reviewed literature, a typical experimental protocol to determine the IC50 value would be as follows. This is a generalized methodology based on standard practices in the field.[5][6]
-
Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP3A4 enzymes.
-
Substrate: A specific probe substrate for CYP3A4, such as midazolam or testosterone, is used at a concentration near its Km value.
-
Incubation Mixture: The reaction mixture would typically contain the enzyme source, the probe substrate, and a range of concentrations of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation: The mixture is incubated for a short, defined period at 37°C, ensuring linear reaction kinetics.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as ice-cold acetonitrile.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each concentration of AST5902 is compared to the vehicle control. The IC50 value, which is the concentration of AST5902 that causes 50% inhibition of CYP3A4 activity, is then calculated by fitting the data to a suitable sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows related to the interaction of AST5902 with CYP3A4.
Caption: Metabolic conversion of Alflutinib to AST5902 via CYP3A4.
Caption: Experimental workflow for the in vitro CYP3A4 induction assay.
Caption: Logical relationship of CYP3A4 modulation and AST5902 levels.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and it… [ouci.dntb.gov.ua]
- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
The Role of AST5902 Trimesylate in Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The emergence of secondary mutations, such as T790M and C797S, within the EGFR kinase domain, as well as the activation of bypass signaling pathways, frequently leads to therapeutic failure. AST5902 trimesylate, the principal and active metabolite of the third-generation EGFR TKI Alflutinib (also known as Furmonertinib or AST2818), has demonstrated significant promise in overcoming these resistance mechanisms. This technical guide provides an in-depth overview of the mechanism of action of AST5902, supported by preclinical and clinical data, and details the experimental protocols for its evaluation.
Introduction to Acquired EGFR TKI Resistance
First and second-generation EGFR TKIs have revolutionized the treatment of EGFR-mutant NSCLC. However, the majority of patients eventually develop acquired resistance. The most common on-target resistance mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which accounts for approximately 50-60% of cases of acquired resistance to first-generation TKIs.[1][2] This mutation increases the receptor's affinity for ATP, thereby reducing the binding efficacy of ATP-competitive inhibitors.[2]
Third-generation EGFR TKIs, such as osimertinib (B560133) and alflutinib, were designed to be effective against tumors harboring the T790M mutation.[3] However, resistance to these agents can also emerge, most notably through the acquisition of a C797S mutation in the EGFR kinase domain.[4][5] The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib.[5] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, which can reactivate downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, independent of EGFR.[6]
This compound: A Potent Metabolite Targeting Resistant EGFR
AST5902 is the primary active metabolite of Alflutinib (Furmonertinib), a third-generation EGFR TKI.[7][8] Pharmacokinetic studies have shown that at steady state, the exposure to AST5902 is comparable to that of its parent drug, Alflutinib.[3] Importantly, both Alflutinib and AST5902 contribute to the in vivo pharmacological activity, exhibiting what has been described as "dual antitumor activity".[9][10] Preclinical data has demonstrated that Furmonertinib is effective against various EGFR mutations, and it is understood that AST5902 shares this activity profile.[9]
Mechanism of Action
AST5902, as the active form of a third-generation EGFR TKI, is designed to selectively and irreversibly inhibit both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity is achieved through its covalent binding to the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows it to be effective in cases where first and second-generation TKIs have failed due to the T790M mutation.
Signaling Pathway Inhibition
Acquired resistance to EGFR TKIs often involves the reactivation of downstream signaling pathways. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways are two critical cascades that promote cell proliferation, survival, and resistance to apoptosis.[11][12][13] Studies on Furmonertinib, the parent compound of AST5902, have indicated its ability to suppress the AKT signaling pathway, suggesting a direct impact on this key survival pathway in cancer cells.
Quantitative Data on Efficacy
Preclinical studies on Furmonertinib, for which AST5902 is the active metabolite with similar anticancer activity, have provided quantitative measures of its potency against various EGFR mutations.
Table 1: In Vitro Activity of Furmonertinib (Parent Drug of AST5902) Against EGFR Mutations
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | G719S | 12.4 |
| Ba/F3 | S768I | 21.6 |
| Ba/F3 | L861Q | 3.8 |
| H1975 | L858R/T790M | Not explicitly stated for Furmonertinib, but clinical efficacy is high. |
| PC-9 | Exon 19 Del | Not explicitly stated for Furmonertinib, but clinical efficacy is high. |
Data sourced from preclinical studies on Furmonertinib, the parent drug of AST5902, which exhibits similar anticancer activity.[9]
Clinical trials of Alflutinib (NCT02973763 and NCT03127449) have demonstrated its efficacy in patients with advanced NSCLC harboring the EGFR T790M mutation who had progressed on prior EGFR TKI therapy.[3][14] In the dose-expansion study, the overall objective response rate was 76.7%.[14] These clinical results further support the potent activity of Alflutinib and its active metabolite, AST5902, against T790M-mediated resistance.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the role of this compound in overcoming acquired resistance to EGFR TKIs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of AST5902 on EGFR TKI-resistant NSCLC cell lines.
Materials:
-
EGFR TKI-resistant NSCLC cell lines (e.g., H1975 for T790M, and engineered cells for C797S)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the AST5902 dilutions to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[15]
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of AST5902 on the phosphorylation of EGFR and key downstream signaling proteins.
Materials:
-
EGFR TKI-resistant NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Culture resistant cells and treat with various concentrations of AST5902 for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and then to the loading control.[1][16]
In Vivo Xenograft Studies
This protocol is for evaluating the in vivo anti-tumor efficacy of AST5902 in a mouse model of EGFR TKI-resistant NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
EGFR TKI-resistant NSCLC cell lines (e.g., H1975)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of resistant NSCLC cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume and mouse body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).[17][18]
Conclusion
This compound, as the active metabolite of Alflutinib, demonstrates significant potential in overcoming acquired resistance to EGFR TKIs, particularly resistance mediated by the T790M mutation. Its ability to potently inhibit key downstream signaling pathways like PI3K/AKT further underscores its therapeutic promise. While more direct data on its activity against the C797S mutation is needed, the existing preclinical and clinical evidence for its parent compound strongly supports its continued investigation as a valuable therapeutic agent for patients with EGFR TKI-resistant NSCLC. The experimental protocols outlined in this guide provide a framework for further research into the precise mechanisms and full potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trials.braintumor.org [trials.braintumor.org]
- 4. researchgate.net [researchgate.net]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by AST5902 Trimesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] As an irreversible inhibitor, Alflutinib and its metabolite AST5902 are highly selective for both EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][4] This document provides a detailed technical guide on the cellular pathways affected by this compound treatment, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core signaling cascades. Given that AST5902 is the active form of Alflutinib with similar activity and selectivity, the cellular effects of Alflutinib are considered representative of AST5902's mechanism of action.[3]
Core Mechanism of Action: EGFR Inhibition
The primary molecular target of this compound is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon binding, AST5902 irreversibly inhibits the kinase activity of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1][3]
Quantitative Analysis of EGFR Inhibition
The inhibitory potency of AST5902 has been quantified against various EGFR mutations in cell-based viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for clinically relevant mutations.
| Mutation Type | Cell Line | Activating Mutation | IC50 (nM) - AST5902 | IC50 (nM) - Furmonertinib (Alflutinib) | IC50 (nM) - Osimertinib |
| WT EGFR | A431 | WT | 273.1 | 162.6 | 471.6 |
| Classical mutations | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 |
| H1975 | L858R, T790M | 1.1 | 0.6 | 12.9 | |
| Uncommon Mutations | Ba/F3 | G719S | Not explicitly stated for AST5902, Furmonertinib IC50 = 12.4 nM | 12.4 | Not Stated |
| Ba/F3 | L861Q | Not explicitly stated for AST5902, Furmonertinib IC50 = 3.8 nM | 3.8 | Not Stated | |
| Ba/F3 | S768I | Not explicitly stated for AST5902, Furmonertinib IC50 = 21.6 nM | 21.6 | Not Stated |
Data sourced from ArriVent BioPharma presentation on Furmonertinib (AST2818) and preclinical data on Furmonertinib.[3][5][6]
Downstream Signaling Pathways Affected by this compound
Inhibition of EGFR by this compound leads to the modulation of several critical downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, and the induction of apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Preclinical studies on Furmonertinib (Alflutinib) have shown that its administration leads to the suppression of the Akt signaling pathway.[7] This is a direct consequence of preventing EGFR-mediated activation of PI3K.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical downstream effector of EGFR signaling, playing a central role in cell proliferation, differentiation, and survival. Inhibition of EGFR by AST5902 is expected to decrease the phosphorylation and activation of key components of this pathway, such as MEK and ERK.
Induction of Apoptosis
By suppressing the pro-survival signaling of the PI3K/Akt and MAPK/ERK pathways, this compound treatment ultimately leads to the induction of apoptosis (programmed cell death) in EGFR-mutant cancer cells. Studies on Furmonertinib have indicated that it induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and modulating the Bax/Bcl-2 ratio in favor of apoptosis.[7] This process involves the activation of the caspase cascade, leading to the execution of cell death.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the effects of this compound on cellular pathways. Below are generalized protocols for key experiments.
Western Blot Analysis for Phosphorylated and Total Protein Levels
This protocol is used to determine the effect of AST5902 on the phosphorylation status of EGFR, Akt, and ERK.
-
Cell Culture and Treatment: Plate EGFR-mutant cancer cells (e.g., PC-9, H1975) and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration. Include vehicle-treated and untreated controls.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of AST5902 on EGFR kinase activity.
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a synthetic peptide substrate for EGFR.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a microplate, combine the recombinant EGFR kinase, the peptide substrate, ATP, and the diluted AST5902 or control.
-
Detection: After incubation, measure the amount of phosphorylated substrate, often through luminescence (e.g., ADP-Glo assay) or fluorescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of AST5902 to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of AST5902 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of AST5902 concentrations.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/PI Staining with Flow Cytometry)
This method quantifies the extent of apoptosis induced by AST5902.
-
Cell Treatment: Treat cells with AST5902 as described for the cell viability assay.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters dead cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the level of apoptosis induced by AST5902.
Conclusion
This compound, the active metabolite of Alflutinib, exerts its potent anti-tumor activity primarily through the irreversible inhibition of mutant EGFR. This targeted inhibition disrupts key downstream signaling pathways, namely the PI3K/Akt and MAPK/ERK cascades, which are fundamental for the survival and proliferation of cancer cells. The suppression of these pro-survival signals ultimately converges on the induction of apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the cellular and molecular mechanisms of this compound.
References
- 1. allist.com.cn [allist.com.cn]
- 2. dovepress.com [dovepress.com]
- 3. arrivent.com [arrivent.com]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AST5902 Trimesylate Cell-Based Assays
For Research Use Only
Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (firmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Like its parent compound, AST5902 targets sensitizing EGFR mutations as well as the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first or second-generation EGFR TKIs.[2][3] These application notes provide detailed protocols for assessing the in vitro cellular activity of AST5902 trimesylate, focusing on cell proliferation and inhibition of EGFR signaling pathways.
Data Presentation
The following table summarizes representative inhibitory concentrations (IC50) of this compound in NSCLC cell lines with different EGFR mutation statuses. This data is illustrative and may vary based on specific experimental conditions.
| Cell Line | EGFR Mutation Status | Predicted IC50 (nM) for Proliferation Inhibition |
| PC-9 | Exon 19 deletion | 10 - 50 |
| NCI-H1975 | L858R, T790M | 15 - 60 |
| A549 | EGFR Wild-Type | >1000 |
Signaling Pathway
AST5902, as an EGFR inhibitor, blocks the downstream signaling cascades that promote cell proliferation and survival. By binding to the ATP-binding site of mutant EGFR, it prevents autophosphorylation and subsequent activation of key pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.
Experimental Protocols
Cell Proliferation Assay (MTS/CellTiter-Glo®)
This protocol determines the effect of this compound on the viability and proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, NCI-H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution series of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer’s instructions (e.g., 20 µL of MTS reagent or 100 µL of CellTiter-Glo® reagent).[4]
-
Incubate as recommended (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).[4][5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration and calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Western Blot Analysis of EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and its downstream targets.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975)
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with 100-150 µL of lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, normalizing to the loading control.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays described.
References
- 1. accegen.com [accegen.com]
- 2. cytion.com [cytion.com]
- 3. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and solvent recommendations for the use of AST5902 trimesylate, a potent epidermal growth factor receptor (EGFR) inhibitor. AST5902 is the principal and active metabolite of Alflutinib (AST2818).[1][2][3][4][5] These guidelines are intended to assist researchers in dissolving and utilizing this compound for both in vitro and in vivo studies.
Introduction
This compound is a third-generation EGFR inhibitor that targets both EGFR-sensitive and T790M resistance mutations.[5] As the primary metabolite of Alflutinib, it exhibits significant antineoplastic activity.[1][2] Understanding its solubility and proper handling is critical for obtaining reliable and reproducible experimental results.
Data Presentation: Recommended Solvents
The following table summarizes the recommended solvents and concentrations for dissolving this compound for various research applications. It is crucial to use fresh, anhydrous solvents to ensure maximum solubility, especially with DMSO, as it is hygroscopic.
| Application | Solvent System | Concentration | Notes |
| In Vitro Stock Solutions | Dimethyl sulfoxide (B87167) (DMSO) | Up to 50 mg/mL (59.32 mM) | Use fresh, high-purity DMSO.[2][6] Sonication or gentle warming may be required to fully dissolve the compound.[1] Store stock solutions at -20°C or -80°C. |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.97 mM) | Prepare by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[1][6] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.97 mM) | This formulation can be an alternative for in vivo studies.[1][6] |
| In Vitro Aqueous Buffers | Water | 100 mg/mL | Solubility in aqueous buffers is pH-dependent. For cell-based assays, dilute the DMSO stock solution into the culture medium. |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vitro and in vivo experiments.
Protocol 1: Preparation of In Vitro Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol details the preparation of a vehicle for the in vivo administration of this compound.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and total volume.
-
In a sterile tube, add 10% of the final volume from the 10 mM this compound DMSO stock solution.
-
Add 40% of the final volume of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix again until a homogenous solution is achieved.
-
Finally, add 45% of the final volume of sterile saline and mix thoroughly.
-
The final formulation should be a clear solution, suitable for administration.
Visualizations
Signaling Pathway of this compound
This compound exerts its antineoplastic effects by inhibiting the epidermal growth factor receptor (EGFR). This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][7][8]
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow for In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based proliferation assay.
Caption: Workflow for an in vitro cell proliferation assay.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
Dosing Considerations for AST5902 Trimesylate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity against EGFR mutations, including sensitizing mutations and the T790M resistance mutation, which are critical in non-small cell lung cancer (NSCLC).[2][3][4] These application notes provide a guide for researchers on dosing considerations for this compound in preclinical animal studies, based on publicly available information for Alflutinib and its metabolite.
While specific preclinical dosing regimens for this compound are not widely published, this document compiles available in vitro data, clinical dosing of the parent drug Alflutinib, and generalized protocols to aid in the design of animal studies.
Quantitative Data
Although specific in vivo preclinical data for this compound is limited in the public domain, in vitro potency data for the parent compound, Furmonertinib (Alflutinib), provides a basis for understanding its activity.
Table 1: In Vitro IC50 of Furmonertinib (Alflutinib) Against EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nM) |
| EGFRex20ins S768_D770dup | Ba/F3 | 11 |
| EGFRex20ins A767_V769dup | Ba/F3 | 14 |
| EGFRex20ins N771_H773dup | Ba/F3 | 20 |
| G719S | Ba/F3 | 12.4 |
| S768I | Ba/F3 | 21.6 |
| L861Q | Ba/F3 | 3.8 |
Data sourced from preclinical studies on Furmonertinib (Alflutinib).[5][6][7]
Table 2: Clinical Dosing of Alflutinib (Furmonertinib) in Human Trials
| Study Phase | Patient Population | Dose Range | Recommended Phase 2 Dose |
| Phase 1 Dose Escalation | EGFR T790M+ NSCLC | 20 mg to 240 mg daily | 80 mg once daily |
| Clinical Trials for EGFRex20ins+ NSCLC | EGFRex20ins+ NSCLC | 160 mg or 240 mg daily | Not yet established |
This clinical data for the parent drug, Alflutinib, may serve as a reference for understanding therapeutically relevant exposure levels.[5][8]
Signaling Pathway
AST5902, as the active metabolite of the EGFR inhibitor Alflutinib, targets the EGFR signaling pathway. The following diagram illustrates the mechanism of action of third-generation EGFR TKIs.
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound. These should be adapted based on the specific research question, animal model, and preliminary tolerability studies.
Formulation Protocol
A common formulation for oral administration of similar compounds in animal studies involves a suspension.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile tubes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Store the suspension at 2-8°C and use within the stability period determined by internal validation. Shake well before each administration.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a representative efficacy study in mice bearing NSCLC xenografts.
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid or athymic nude mice), 6-8 weeks old.
-
Human NSCLC cell line with a relevant EGFR mutation (e.g., H1975 for T790M).
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing:
-
Treatment Group(s): Administer this compound orally (e.g., by gavage) at the desired dose level(s) and frequency (e.g., once daily).
-
Vehicle Control Group: Administer the vehicle solution using the same volume and schedule as the treatment groups.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach a predetermined endpoint size, or if significant toxicity is observed.
-
Data Analysis: Analyze tumor growth inhibition, body weight changes, and any observed toxicities.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Safety and Toxicology Considerations
Preclinical toxicology studies are essential to determine the safety profile of this compound. While specific toxicology data for AST5902 is not publicly available, it is known that the parent drug, Alflutinib, has a manageable safety profile in clinical trials, with common adverse events including diarrhea and rash.[8] Dose-range finding studies in relevant animal species are crucial to establish a maximum tolerated dose (MTD) before proceeding with long-term efficacy studies.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of furmonertinib in patients with EGFR‑mutant advanced lung adenocarcinoma after failure of multiple lines of therapy: A single‑center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trials.braintumor.org [trials.braintumor.org]
Application Note: Evaluation of AST5902 trimesylate in NSCLC Xenograft Mouse Models
An initial search for the specific compound "AST5902 trimesylate" in the context of Non-Small Cell Lung Cancer (NSCLC) xenograft mouse models did not yield specific data. This suggests that "this compound" may be an investigational compound not yet widely published in scientific literature, or a proprietary code name.
Therefore, this document provides a representative application note and detailed protocols based on established methodologies for evaluating novel tyrosine kinase inhibitors (TKIs) in NSCLC xenograft models, using "this compound" as a placeholder for a hypothetical EGFR inhibitor. The presented data, signaling pathways, and protocols are synthesized from common practices in preclinical oncology research for NSCLC.
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, promoting uncontrolled cell proliferation and survival.[1][3][4] this compound is a novel, potent, and selective irreversible tyrosine kinase inhibitor designed to target common EGFR mutations, including exon 19 deletions and the L858R mutation, as well as potential resistance mechanisms. This document outlines the preclinical evaluation of this compound in NSCLC xenograft mouse models, providing protocols for efficacy studies and summarizing expected outcomes.
Mechanism of Action
This compound is hypothesized to function as an irreversible inhibitor of mutant EGFR. By covalently binding to a cysteine residue in the ATP-binding site of the EGFR kinase domain, it is designed to block downstream signaling pathways that are critical for tumor growth and survival in EGFR-driven NSCLC. This targeted inhibition is expected to induce cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of the EGFR signaling pathway in NSCLC.
Preclinical Efficacy Data
The following tables summarize representative quantitative data from a hypothetical preclinical study evaluating this compound in an NSCLC xenograft mouse model using the NCI-H1975 cell line, which harbors both the L858R and T790M EGFR mutations.
Table 1: In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 210 | - |
| This compound | 10 | 600 ± 95 | 60 |
| This compound | 25 | 225 ± 50 | 85 |
| This compound | 50 | 90 ± 30 | 94 |
Table 2: Body Weight Change and Tolerability
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change (%) at Day 21 | Observations |
| Vehicle Control | - | +5.5 | No adverse effects |
| This compound | 10 | +4.8 | No adverse effects |
| This compound | 25 | +2.1 | No adverse effects |
| This compound | 50 | -3.2 | Mild, transient weight loss |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
-
Cell Line: NCI-H1975 human NSCLC cell line (ATCC® CRL-5908™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged every 3-4 days when they reach 80-90% confluency.
2. Xenograft Mouse Model Development
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Implantation:
-
Harvest NCI-H1975 cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.
3. Drug Administration and Efficacy Study
-
Study Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administration: Administer this compound or vehicle control orally (p.o.) once daily (QD) for 21 days.
-
Endpoints:
-
Primary: Tumor volume and tumor growth inhibition (TGI).
-
Secondary: Mouse body weight (as a measure of toxicity), clinical observations.
-
-
Study Termination: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Experimental Workflow
The diagram below outlines the general workflow for the NSCLC xenograft efficacy study.
The protocols and representative data provided herein offer a framework for the preclinical evaluation of this compound, a hypothetical EGFR inhibitor, in NSCLC xenograft mouse models. These studies are crucial for determining in vivo efficacy, tolerability, and dose-response relationships, which are essential for advancing novel targeted therapies toward clinical development. The strong anti-tumor activity demonstrated in this representative study suggests that this compound could be a promising candidate for the treatment of EGFR-mutant NSCLC.
References
- 1. Role of signaling pathways in lung cancer development and advances in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of regulating cellular signaling pathways in NSCLC target therapy via nanodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of EGFR Phosphorylation After Treatment with an EGFR Inhibitor
Note to the Reader: The following application note has been generated using Gefitinib , a well-characterized EGFR inhibitor, as a representative example to illustrate the required protocols and data presentation. As of the date of this document, public information regarding "AST5902 trimesylate" is not available. Researchers can adapt this template by substituting Gefitinib-specific information with their proprietary data for this compound.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival.
Targeted therapies that inhibit EGFR activity are a cornerstone of precision oncology. Small molecule tyrosine kinase inhibitors (TKIs), such as Gefitinib, function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.
This document provides a detailed protocol for assessing the inhibitory activity of a TKI on EGFR signaling using Western blot analysis. By measuring the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR in cancer cell lines, researchers can effectively quantify the compound's potency and determine its dose-dependent effects.
Experimental Objective
To quantify the dose-dependent effect of an EGFR inhibitor (e.g., Gefitinib) on the phosphorylation of EGFR at key tyrosine residues (e.g., Y1068) in a relevant cancer cell line (e.g., A549) using Western blot analysis.
Required Materials
-
Cell Line: A549 (human lung carcinoma) or other appropriate EGFR-expressing cell line.
-
Reagents:
-
EGFR Inhibitor (e.g., Gefitinib, Selleck Chemicals)
-
Recombinant Human EGF (Gibco)
-
DMEM/F-12 Medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Trypsin-EDTA (0.25%) (Gibco)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Laemmli Sample Buffer (4X) (Bio-Rad)
-
Precision Plus Protein™ All Blue Prestained Protein Standards (Bio-Rad)
-
Tris/Glycine/SDS Buffer (10X) (Bio-Rad)
-
PVDF Transfer Membranes (0.45 µm) (Millipore)
-
Methanol
-
Tris-Buffered Saline with Tween® 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-Phospho-EGFR (Tyr1068) (Cell Signaling Technology, #3777)
-
Rabbit anti-EGFR (Cell Signaling Technology, #4267)
-
Mouse anti-β-Actin (Cell Signaling Technology, #3700)
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody (Cell Signaling Technology, #7074)
-
Anti-mouse IgG, HRP-linked Antibody (Cell Signaling Technology, #7076)
-
-
Clarity™ Western ECL Substrate (Bio-Rad)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader
-
Electrophoresis and Western blot apparatus (e.g., Bio-Rad Mini-PROTEAN® system)
-
Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc™)
-
Experimental Protocol
The overall workflow for the experiment is depicted below.
Application Notes and Protocols for Assessing the Efficacy of AST5902 Trimesylate Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] These inhibitors are developed for the treatment of non-small cell lung cancer (NSCLC) in patients who have activating EGFR mutations or the T790M drug-resistance mutation.[2] Dysregulation of the EGFR signaling pathway is a key driver in many cancers, leading to increased cell proliferation, survival, and migration.[3][4] AST5902, along with its parent compound Alflutinib, exerts its antineoplastic activity by inhibiting EGFR.[1][2]
This document provides detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compound on cancer cells.[5] The protocols are designed to be adaptable for various cancer cell lines, particularly those with known EGFR mutations.
Mechanism of Action and Signaling Pathway
Third-generation EGFR inhibitors like Alflutinib, and by extension its active metabolite AST5902, are designed to selectively target mutant forms of EGFR while sparing the wild-type receptor. This selectivity enhances their therapeutic window and reduces off-target effects. The primary mechanism of action involves the irreversible binding to the ATP-binding site of the EGFR kinase domain, which blocks downstream signaling pathways responsible for cell growth and proliferation.[4][6]
The EGFR signaling cascade is a complex network that, upon activation by ligands such as EGF, triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, survival, and differentiation. Inhibition of EGFR by compounds like AST5902 effectively shuts down these pro-survival signals, leading to apoptosis and a reduction in tumor cell viability.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for two common and robust cell viability assays: the MTS assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is an indicator of the number of viable cells.[7][8]
A. Cell Line Selection and Culture
The choice of cell line is critical for evaluating the efficacy of an EGFR inhibitor. It is recommended to use cancer cell lines with known EGFR mutations, such as:
-
NCI-H1975: Human lung adenocarcinoma with L858R and T790M mutations.
-
HCC827: Human lung adenocarcinoma with an exon 19 deletion.
-
A549: Human lung carcinoma with wild-type EGFR (can be used as a negative control).
Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
B. MTS Cell Viability Assay
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product.[7]
Materials:
-
Selected cancer cell lines
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
C. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a luminescent method that quantifies ATP, which is an indicator of metabolically active cells.[9]
Materials:
-
Selected cancer cell lines
-
96-well opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells as described in the MTS assay protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value as described for the MTS assay.
Caption: General experimental workflow for assessing cell viability.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured format for easy comparison. The IC50 values are a key metric for determining the potency of the compound.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| NCI-H1975 | L858R, T790M | MTS | Value |
| NCI-H1975 | L858R, T790M | CellTiter-Glo® | Value |
| HCC827 | delE746-A750 | MTS | Value |
| HCC827 | delE746-A750 | CellTiter-Glo® | Value |
| A549 | Wild-Type | MTS | Value |
| A549 | Wild-Type | CellTiter-Glo® | Value |
*Values are examples and should be replaced with experimental data.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the efficacy of this compound. By utilizing appropriate EGFR-mutant cancer cell lines and robust cell viability assays, it is possible to determine the in vitro potency of this compound and further elucidate its therapeutic potential as a targeted cancer therapy. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Stability of AST5902 Trimesylate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the primary active metabolite of Alflutinib (AST2818) and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). As with any compound intended for research or clinical development, understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results and for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of the recommended long-term storage conditions for AST5902 trimesylate solutions and detail protocols for assessing its stability.
Storage Recommendations for this compound Solutions
Proper storage is essential to maintain the integrity and activity of this compound solutions. The following conditions are recommended based on available data.
2.1 Stock Solutions
For optimal long-term stability, stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. Once prepared, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Store in tightly sealed vials, protected from moisture and light.[1][2] |
| -20°C | Up to 1 month | Store in tightly sealed vials, protected from moisture and light.[1][2] |
2.2 In-Vivo Formulations
For in-vivo studies, this compound can be formulated in various vehicles. It is imperative to assess the stability of the compound in the specific formulation being used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Due to the complexity of these mixtures, it is recommended to prepare these formulations fresh before each use. If short-term storage is necessary, it should be validated with a stability study.
EGFR Signaling Pathway
AST5902 acts as an inhibitor of EGFR. The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a cascade of downstream signaling events that are crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A simplified representation of the EGFR signaling pathway is provided below.
Protocols for Stability Assessment
To ensure the quality and reliability of this compound solutions, a comprehensive stability testing program should be implemented. This involves subjecting the solutions to various stress conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.
4.1 Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound solutions.
4.2 Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. These studies involve exposing the drug solution to conditions more severe than accelerated stability testing.
4.2.1 Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solution at 60°C for 7 days, protected from light.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UHPLC-MS/MS method. The method should be capable of separating the parent AST5902 peak from all degradation product peaks.
4.3 Long-Term Stability Study
This study evaluates the stability of this compound solutions under recommended storage conditions over an extended period.
4.3.1 Protocol for Long-Term Stability
-
Preparation and Storage: Prepare multiple aliquots of the this compound solution in the desired solvent and container closure system. Store the aliquots at the recommended long-term storage conditions (e.g., -80°C and -20°C) and at an accelerated condition (e.g., 4°C).
-
Testing Frequency: Analyze the samples at predetermined time points. For long-term conditions, testing could be performed at 0, 1, 3, and 6 months. For accelerated conditions, testing could be at 0, 1, and 2 weeks.
-
Parameters to be Tested:
-
Appearance: Visual inspection for color change, precipitation, or turbidity.
-
pH: Measurement of the solution's pH.
-
Assay: Quantification of the this compound concentration using a validated HPLC method.
-
Related Substances: Detection and quantification of any degradation products using a validated HPLC or UHPLC-MS/MS method.
-
Analytical Methodology
A validated stability-indicating analytical method is paramount for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique.
5.1 HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to resolve the parent compound from degradants |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength or MS detection |
| Injection Volume | 10 µL |
Note: This is an exemplary method and must be optimized and validated for the specific analysis of this compound and its potential degradation products. Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, based on the structure of similar EGFR inhibitors, potential degradation could occur through hydrolysis of the acrylamide (B121943) group or oxidation of the molecule. The trimesylate salt form itself could also influence stability. It is crucial to use analytical techniques like LC-MS/MS to identify the mass of any degradation products formed during forced degradation studies to elucidate the actual degradation pathways.
Conclusion
The stability of this compound solutions is critical for their effective use in research and development. Adherence to the recommended storage conditions will help to minimize degradation. A thorough stability testing program, including forced degradation and long-term studies, is essential to fully understand the stability profile of this compound in various solution formulations. The protocols and information provided in these application notes serve as a guide for establishing such a program.
References
Application of AST5902 Trimesylate in 3D Cell Culture Models: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit EGFR with both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3] The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models, such as spheroids and organoids, offers a more physiologically relevant system for evaluating the efficacy of targeted therapies like AST5902. 3D cultures better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, which can significantly influence therapeutic response.[4][5] Studies have shown that 3D cancer models often exhibit different drug sensitivities compared to their 2D counterparts, making them more predictive of clinical outcomes.[4][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D cell culture models of NSCLC, enabling researchers to assess its therapeutic potential in a more clinically relevant context.
Mechanism of Action and Signaling Pathway
This compound, as an active metabolite of the EGFR inhibitor Alflutinib, targets the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1] By effectively shutting down these pathways in EGFR-mutant cancer cells, AST5902 induces apoptosis and inhibits tumor growth.[1]
Data Presentation: Efficacy in 3D vs. 2D Culture
The following tables present hypothetical data illustrating the potential differences in the efficacy of this compound when tested in 2D monolayer versus 3D spheroid models of NSCLC cell lines harboring EGFR mutations. This data is intended to serve as an example of how to structure experimental results.
Table 1: Growth Inhibition (GI₅₀) of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation | Culture Model | GI₅₀ (nM) |
| HCC827 | Exon 19 del | 2D Monolayer | 8.5 |
| 3D Spheroid | 15.2 | ||
| NCI-H1975 | L858R, T790M | 2D Monolayer | 25.6 |
| 3D Spheroid | 48.9 |
Note: GI₅₀ values are hypothetical and for illustrative purposes. 3D models often show higher GI₅₀ values, indicating increased resistance compared to 2D cultures.[4]
Table 2: Apoptosis Induction by this compound (100 nM, 72h)
| Cell Line | Culture Model | Caspase 3/7 Activity (Fold Change vs. Control) |
| HCC827 | 2D Monolayer | 4.2 |
| 3D Spheroid | 3.5 | |
| NCI-H1975 | 2D Monolayer | 3.1 |
| 3D Spheroid | 2.6 |
Note: Apoptosis induction can be less pronounced in 3D spheroids due to factors like drug penetration and cellular heterogeneity. Data is hypothetical.[6]
Experimental Protocols
Protocol 1: Generation of NSCLC Spheroids (Hanging Drop Method)
This protocol describes the formation of uniform spheroids, a common 3D cell culture model.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for T790M resistance studies)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hanging drop microtiter plates or non-adherent petri dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture NSCLC cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using trypsin and resuspend in complete medium to create a single-cell suspension.
-
Perform a cell count and adjust the concentration to 2.5 x 10⁵ cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the inside of a petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the dish to create a humidified chamber.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C, 5% CO₂ for 48-72 hours. Spheroids will form within the hanging drops.
-
To harvest, gently wash the spheroids from the lid using culture medium and transfer them to an ultra-low attachment plate for subsequent experiments.
Protocol 2: Drug Treatment and Viability Assessment of 3D Spheroids
This protocol details how to assess the effect of this compound on the viability of pre-formed spheroids.
Materials:
-
Pre-formed NSCLC spheroids in an ultra-low attachment 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.[8]
-
Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the appropriate drug concentration. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated controls and determine the GI₅₀ value.
Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition in Spheroids
This protocol is for assessing the molecular effect of this compound on its target and downstream pathways.
Materials:
-
Treated NSCLC spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture and treat spheroids with this compound (e.g., 100 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Collect spheroids by centrifugation and wash with ice-cold PBS.
-
Lyse the spheroids using ice-cold RIPA buffer. Ensure complete lysis by pipetting or sonication.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze band intensities to determine the inhibition of EGFR phosphorylation and downstream signaling relative to total protein levels and the loading control.
Conclusion
The use of 3D cell culture models provides a more robust and clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. These models better recapitulate the complexities of solid tumors, offering valuable insights into drug resistance and efficacy that may not be apparent in traditional 2D cultures.[9][10] The protocols outlined above provide a framework for researchers to investigate the application of this compound in 3D systems, facilitating a more accurate preclinical assessment and contributing to the development of more effective cancer treatments.
References
- 1. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems | PLOS One [journals.plos.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. emerging-researchers.org [emerging-researchers.org]
- 10. 3D cell cultures provide new insights on lung cancer treatment response - ecancer [ecancer.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal active metabolite of Alflutinib (also known as Aumolertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] Alflutinib is designed to selectively inhibit both sensitizing EGFR mutations and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC).[1][2] The mechanism of action of third-generation EGFR inhibitors like Alflutinib involves the blockade of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[1] This inhibition ultimately leads to the induction of programmed cell death, or apoptosis.[1][6][7][8][9]
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. The Annexin V and Propidium Iodide (PI) dual-staining assay is a widely used flow cytometry technique to identify and quantify apoptotic cells.[10][11][12][13] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using this method.
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[10][12] This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence.[10][13]
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following tables summarize hypothetical quantitative data on the apoptotic effects of this compound on an EGFR-mutant cancer cell line.
Table 1: Dose-Dependent Induction of Apoptosis by this compound after 24-hour Treatment
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| 50 | 60.1 ± 4.2 | 25.3 ± 2.8 | 14.6 ± 1.9 |
| 100 | 42.7 ± 3.8 | 38.4 ± 3.1 | 18.9 ± 2.5 |
| 250 | 25.3 ± 2.9 | 45.1 ± 4.0 | 29.6 ± 3.3 |
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound
| Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 6 | 88.3 ± 2.5 | 7.5 ± 1.1 | 4.2 ± 0.7 |
| 12 | 70.5 ± 3.1 | 18.9 ± 2.0 | 10.6 ± 1.5 |
| 24 | 42.7 ± 3.8 | 38.4 ± 3.1 | 18.9 ± 2.5 |
| 48 | 20.1 ± 2.7 | 35.2 ± 3.5 | 44.7 ± 4.1 |
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound
-
EGFR-mutant cancer cell line (e.g., NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the EGFR-mutant cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250 nM). A vehicle control (DMSO) should be included.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells.
-
To harvest adherent cells, gently wash the cell monolayer with PBS and then add Trypsin-EDTA. Incubate until the cells detach.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence to minimize spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathway
EGFR-Mediated Apoptosis Induced by this compound
This compound, as an active metabolite of a third-generation EGFR inhibitor, blocks the tyrosine kinase activity of mutant EGFR.[1] This inhibition disrupts downstream pro-survival signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways.[1][14] The downregulation of these pathways leads to an imbalance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, ultimately triggering the intrinsic pathway of apoptosis.[7][15]
Key events in this process include:
-
Inhibition of PI3K/AKT pathway: This leads to the deactivation of anti-apoptotic proteins and the activation of pro-apoptotic proteins.
-
Inhibition of MAPK/ERK pathway: This can lead to the upregulation of the pro-apoptotic protein Bim and downregulation of the anti-apoptotic protein Mcl-1.[15]
-
Activation of Caspases: The imbalance in Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), which executes the apoptotic program.[7][16]
Caption: EGFR signaling pathway and induction of apoptosis by this compound.
References
- 1. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Alflutinib mesylate | EGFR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 9. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kumc.edu [kumc.edu]
- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Targeting apoptosis to manage acquired resistance to third generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Signal transduction mechanisms induced by epidermal growth factor receptor (EGFR) and their role in apoptosis regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo imaging of tumor response to AST5902 trimesylate, a potent EGFR inhibitor. Detailed protocols for bioluminescence and fluorescence imaging are provided, along with data presentation guidelines and a schematic of the relevant signaling pathway.
Introduction to this compound
This compound is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818).[1][2] Alflutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3][4][5] It is designed to selectively target and inhibit mutant forms of EGFR, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][3][4][5] This selectivity can lead to a more favorable safety profile compared to earlier-generation EGFR TKIs.[4] The inhibition of mutant EGFR blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival, ultimately inducing apoptosis and inhibiting tumor growth.[3]
Key Applications
-
Non-invasive monitoring of tumor growth and regression: Longitudinally track tumor burden in response to this compound treatment in real-time.
-
Assessment of treatment efficacy: Quantify the anti-tumor activity of this compound by measuring changes in bioluminescent or fluorescent signals.
-
Evaluation of pharmacodynamics: Correlate drug exposure with downstream target inhibition and tumor response.
-
Investigation of resistance mechanisms: Identify and monitor the development of resistance to this compound.
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from in vivo imaging studies to assess the efficacy of this compound.
Table 1: Tumor Bioluminescence Response to this compound
| Treatment Group | Day 0 (Photons/sec) | Day 7 (Photons/sec) | Day 14 (Photons/sec) | Day 21 (Photons/sec) | % Change from Day 0 (Day 21) |
| Vehicle Control | 1.5 x 10^6 | 5.8 x 10^6 | 1.2 x 10^7 | 2.5 x 10^7 | +1567% |
| AST5902 (10 mg/kg) | 1.6 x 10^6 | 9.5 x 10^5 | 4.2 x 10^5 | 1.8 x 10^5 | -88.75% |
| AST5902 (25 mg/kg) | 1.4 x 10^6 | 6.1 x 10^5 | 1.5 x 10^5 | 5.0 x 10^4 | -96.43% |
Table 2: Tumor Volume Measurement by Caliper
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Change from Day 0 (Day 21) |
| Vehicle Control | 102 ± 15 | 254 ± 32 | 589 ± 68 | 1125 ± 134 | +1003% |
| AST5902 (10 mg/kg) | 105 ± 18 | 85 ± 12 | 62 ± 9 | 45 ± 7 | -57.14% |
| AST5902 (25 mg/kg) | 101 ± 16 | 68 ± 10 | 41 ± 6 | 22 ± 4 | -78.22% |
Experimental Protocols
In Vivo Bioluminescence Imaging (BLI) Protocol
This protocol outlines the steps for non-invasively monitoring the response of luciferase-expressing tumors to this compound.
Materials:
-
Luciferase-expressing cancer cells (e.g., NCI-H1975-Luc)
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
D-Luciferin potassium salt (e.g., 15 mg/mL in sterile DPBS)
-
Anesthetic (e.g., Isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 luciferase-expressing tumor cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control orally once daily.
-
-
Bioluminescence Imaging:
-
Image mice at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the study.
-
Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.
-
Anesthetize mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Acquire images 10-15 minutes post-luciferin injection using an in vivo imaging system.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) for each ROI.
-
Plot the mean photon flux for each group over time to visualize tumor response.
-
In Vivo Fluorescence Imaging Protocol
This protocol can be used to visualize tumor vasculature, perfusion, or the biodistribution of a fluorescently-labeled version of this compound.
Materials:
-
Tumor-bearing mice (as described in the BLI protocol)
-
This compound
-
Fluorescent imaging agent (e.g., AngioSense® 680 for vascular imaging, or a fluorescently-labeled AST5902)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation and Treatment:
-
Follow the same tumor implantation and treatment procedures as for BLI.
-
-
Fluorescence Imaging:
-
At desired time points, administer the fluorescent imaging agent via intravenous (i.v.) injection.
-
Anesthetize the mice.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Define ROIs around the tumors and other organs of interest.
-
Quantify the fluorescence intensity within each ROI.
-
Analyze the data to assess changes in vascularity, perfusion, or drug accumulation in response to treatment.
-
Conclusion
In vivo imaging is a powerful tool for the preclinical evaluation of anti-cancer therapeutics like this compound. The protocols and guidelines presented here provide a framework for conducting robust and reproducible studies to assess treatment efficacy and understand the mechanism of action in a living organism. These non-invasive techniques can accelerate the drug development process by providing real-time insights into tumor response.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Alflutinib Mesylate? [synapse.patsnap.com]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of AST-5902 Trimesylate in Rats
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of AST-5902 trimesylate in rats. The information is intended for researchers, scientists, and drug development professionals. AST-5902 is the primary active metabolite of the EGFR inhibitor, alflutinib (B605306) (also known as firmonertinib), and exhibits significant antineoplastic activity.[1][2] Understanding its pharmacokinetic profile is crucial for preclinical and clinical development.
The following sections detail the analytical methodology for quantifying AST-5902 in rat plasma, a protocol for a typical pharmacokinetic study in rats, and a summary of the key pharmacokinetic parameters of AST-5902 observed in rats following the administration of its parent drug, firmonertinib.
I. Quantitative Data Summary
The pharmacokinetic parameters of AST-5902 in rat plasma following a single oral administration of firmonertinib are summarized in the table below. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite.
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 25.3 ± 5.8 |
| Tmax (Time to Cmax) | h | 6.0 ± 2.0 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 347.1 ± 75.4 |
| AUC(0-∞) (Area Under the Curve to Infinity) | ng·h/mL | 386.7 ± 84.2 |
| t1/2 (Half-life) | h | 7.8 ± 1.9 |
Data represents AST-5902 as a metabolite after oral administration of firmonertinib.
II. Experimental Protocols
A. Analytical Method for AST-5902 in Rat Plasma
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is crucial for the accurate quantification of AST-5902 in biological matrices.[3]
1. Materials and Reagents:
-
AST-5902 trimesylate reference standard
-
Firmonertinib reference standard
-
Internal Standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Blank rat plasma (heparinized)
2. Instrumentation:
-
UHPLC system (e.g., Shimadzu)
-
Tandem mass spectrometer (e.g., Shimadzu)
-
Analytical column: Shim-pack Volex PFPP column (50 mm × 2.1 mm, 1.8 μm)[3]
3. Chromatographic Conditions:
-
Column Temperature: 40°C
-
Mobile Phase: Gradient elution with methanol and ammonium acetate buffer
-
Flow Rate: Optimized for separation
-
Injection Volume: 10 µL[3]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions for AST-5902 and the IS should be optimized for maximum sensitivity and selectivity.
5. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To 80 µL of blank rat plasma, add 10 µL of AST-5902 working solution and 10 µL of internal standard solution.[3]
-
Vortex mix the samples.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.
6. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of AST-5902 into blank rat plasma.[3]
-
The calibration curve should cover the expected concentration range in the study samples.
-
QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the method.
B. In Vivo Pharmacokinetic Study Protocol in Rats
This protocol outlines a typical design for a pharmacokinetic study in rats to determine the plasma concentration-time profile of a test compound.
1. Animal Model:
-
Species: Sprague-Dawley rats[4]
-
Sex: Male or female, as required by the study design
-
Weight: 200-250 g
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Dosing and Administration:
-
Route of administration: Intravenous (IV) via the tail vein or oral gavage (PO).[4][5]
-
Dose formulation: The compound should be dissolved or suspended in a suitable vehicle.
-
Dose volume: Typically 1-5 mL/kg for oral administration and 1 mg/kg for intravenous administration.[4]
3. Blood Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points.[4][6]
-
Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood samples should be collected in heparinized tubes.[3]
4. Plasma Preparation:
-
Centrifuge the blood samples at approximately 4°C and 13,000 rpm for 10 minutes to separate the plasma.[3]
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.[3]
5. Data Analysis:
-
The plasma concentrations of AST-5902 at each time point are determined using the validated UHPLC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as DAS 3.0.[3]
III. Visualizations
The following diagram illustrates the general workflow of a pharmacokinetic study in rats.
Caption: Workflow of a typical pharmacokinetic study in rats.
The signaling pathway diagram below illustrates the role of AST-5902 as a metabolite of an EGFR inhibitor.
Caption: Inhibition of EGFR signaling by Alflutinib and its metabolite AST-5902.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AST5902 (trimesylate) - Immunomart [immunomart.com]
- 3. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study in rats [bio-protocol.org]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. currentseparations.com [currentseparations.com]
Application Notes and Protocols: AST5902 Trimesylate in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AST5902 trimesylate's parent compound, Alflutinib (Furmonertinib), in combination with other cancer therapies for the treatment of non-small cell lung cancer (NSCLC). AST5902 is the principal active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The data and protocols presented here are based on preclinical and clinical studies of Alflutinib, and are intended to guide further research and development of AST5902-based combination therapies.
Introduction
This compound is the active metabolite of Alflutinib (Furmonertinib), a potent and selective inhibitor of EGFR sensitizing and resistance mutations, including the T790M mutation, in NSCLC. While monotherapy with third-generation EGFR TKIs has shown significant efficacy, acquired resistance often limits long-term clinical benefit. Combination therapies are a key strategy to overcome resistance, enhance anti-tumor activity, and improve patient outcomes. This document details the application of Alflutinib in combination with chemotherapy, anti-angiogenic agents, and other targeted therapies.
Data Summary of Alflutinib Combination Therapies
The following tables summarize the quantitative data from clinical studies evaluating Alflutinib in combination with other cancer therapies.
Table 1: Alflutinib in Combination with Chemotherapy
| Combination Therapy | Cancer Type | Line of Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Alflutinib (160mg QD) + Pemetrexed + Carboplatin | EGFR-mutant advanced NSCLC (after progression on 3rd-gen EGFR-TKI) | Second-line or later | - | - | - | Diarrhea, Leukopenia/Neutropenia, Anemia, Thrombocytopenia[1] |
| Alflutinib (80mg QD) + Pemetrexed + Carboplatin | EGFR-mutant advanced NSCLC (ctDNA uncleared) | First-line | - | - | - | Not specified in provided abstracts |
| Alflutinib (80mg QD) + Pemetrexed + Carboplatin + Bevacizumab | EGFR-mutant advanced NSCLC (ctDNA uncleared) | First-line | - | - | - | Not specified in provided abstracts |
Data from ongoing clinical trials (NCT05334277) is not yet fully reported.
Table 2: Alflutinib in Combination with Anti-Angiogenic Agents
| Combination Therapy | Cancer Type | Line of Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Alflutinib (160mg QD) + Anlotinib (B1662124) (8mg QD, 2 weeks on/1 week off) | EGFR-mutant advanced NSCLC with brain metastases | First-line | - | - | - | Not specified in provided abstracts[2] |
| Alflutinib (240mg QD) + Bevacizumab (15mg/kg Q3W) + Pemetrexed | EGFR-mutant NSCLC with leptomeningeal metastasis | - | - | - | - | Diarrhea, Leukopenia/Neutropenia, Anemia, Thrombocytopenia[1] |
Data from ongoing clinical trials (NCT06483672, NCT06643000) is not yet fully reported.
Table 3: Alflutinib in Combination with Other Targeted Therapies
| Combination Therapy | Cancer Type | Line of Treatment | Outcome | Key Adverse Events |
| Alflutinib + Crizotinib (MET inhibitor) | EGFR L861Q mutant NSCLC with MET amplification (post-osimertinib + chemo and afatinib) | Third-line | Partial remission with a PFS of 6 months[3] | Not specified in provided abstract |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by AST5902
AST5902, as the active metabolite of Alflutinib, targets and inhibits the tyrosine kinase activity of mutant EGFR. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Combination Therapy Workflow: Clinical Trial Design
The following diagram illustrates a typical workflow for a clinical trial investigating Alflutinib in combination with chemotherapy and an anti-angiogenic agent, based on the design of NCT05334277.
EGFR and VEGF Dual Inhibition Signaling Pathway
The combination of an EGFR inhibitor like Alflutinib with an anti-angiogenic agent targeting the VEGF pathway offers a dual blockade of tumor growth and angiogenesis. EGFR signaling can upregulate VEGF expression, and VEGF signaling can contribute to resistance to EGFR inhibitors.[3][4]
Experimental Protocols
Protocol 1: In Vivo Xenograft Model for Alflutinib Combination Therapy
Objective: To evaluate the in vivo efficacy of Alflutinib in combination with another therapeutic agent in a mouse xenograft model of NSCLC.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
NSCLC cell line with a relevant EGFR mutation (e.g., H1975 for T790M)
-
Alflutinib (formulated for oral gavage)
-
Combination agent (formulated for appropriate administration route)
-
Matrigel (or similar)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the chosen NSCLC cell line under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Alflutinib alone, combination agent alone, Alflutinib + combination agent).
-
-
Drug Administration:
-
Administer Alflutinib and the combination agent according to the predetermined dosing schedule and route of administration. For example, Alflutinib is typically administered daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.
-
Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis:
-
Compare tumor growth inhibition between the different treatment groups.
-
Analyze changes in body weight as an indicator of toxicity.
-
Perform statistical analysis to determine the significance of any observed differences.
Protocol 2: Clinical Trial Protocol for Alflutinib in Combination with Chemotherapy and Bevacizumab (Based on NCT05334277)
Objective: To evaluate the efficacy and safety of Alflutinib in combination with chemotherapy and bevacizumab in patients with advanced EGFR-mutant NSCLC.
Patient Population:
-
Adults with locally advanced or metastatic non-squamous NSCLC with a confirmed EGFR sensitizing mutation.
-
Patients with uncleared circulating tumor DNA (ctDNA) after a 3-week induction phase of Alflutinib monotherapy.
Treatment Plan:
-
Induction Phase: All patients receive Alflutinib 80 mg orally once daily for 3 weeks.
-
ctDNA Assessment: After the induction phase, ctDNA is assessed. Patients with cleared ctDNA may continue on Alflutinib monotherapy.
-
Randomization (for patients with uncleared ctDNA):
-
Arm A (Monotherapy): Alflutinib 80 mg orally once daily.
-
Arm B (Chemotherapy Combination): Alflutinib 80 mg orally once daily, plus Pemetrexed (500 mg/m²) and Carboplatin (AUC 5) intravenously on Day 1 of each 21-day cycle for 4 cycles, followed by Pemetrexed maintenance.[5]
-
Arm C (Chemo-Anti-Angiogenic Combination): Alflutinib 80 mg orally once daily, plus Pemetrexed (500 mg/m²), Carboplatin (AUC 5), and Bevacizumab (7.5 mg/kg) intravenously on Day 1 of each 21-day cycle for 4 cycles, followed by Pemetrexed and Bevacizumab maintenance.[5]
-
Assessments:
-
Efficacy: Tumor response will be assessed every 6-9 weeks using RECIST 1.1 criteria. Primary endpoint is Progression-Free Survival (PFS). Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).
-
Safety: Adverse events will be monitored and graded according to CTCAE criteria.
Protocol 3: Clinical Trial Protocol for Alflutinib in Combination with Anlotinib for NSCLC with Brain Metastases (Based on NCT06483672)
Objective: To evaluate the efficacy and safety of Alflutinib in combination with anlotinib as a first-line treatment for patients with EGFR-mutant advanced NSCLC and brain metastases.[2]
Patient Population:
-
Adults with untreated, advanced EGFR-mutant NSCLC with brain metastases.
Treatment Plan:
-
Alflutinib 160 mg orally once daily.[2]
-
Anlotinib 8 mg orally once daily for 14 days, followed by a 7-day break (21-day cycle).[2]
Assessments:
-
Efficacy: Intracranial and systemic tumor response will be assessed regularly. Primary endpoints may include intracranial ORR and PFS.
-
Safety: Monitoring for adverse events, with particular attention to toxicities associated with both agents.
Conclusion
The combination of AST5902's parent compound, Alflutinib, with chemotherapy, anti-angiogenic agents, and other targeted therapies represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in EGFR-mutant NSCLC. The provided data and protocols serve as a foundation for further investigation into these combination approaches. Future studies are needed to fully elucidate the optimal combinations, dosing schedules, and patient populations that will derive the greatest benefit from these therapies.
References
Application Notes and Protocols for Establishing a Dose-Response Curve for AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is designed to selectively inhibit EGFR sensitizing and resistance mutations, such as T790M, which are prevalent in non-small cell lung cancer (NSCLC).[4][5] AST5902 exhibits comparable antineoplastic activity to its parent compound, making it a critical component in the overall efficacy of Alflutinib.[1][5]
These application notes provide detailed protocols for establishing a dose-response curve for this compound in both in vitro and in vivo settings. A dose-response curve is fundamental to characterizing the potency of a compound, typically represented by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following protocols will guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
AST5902, as an active metabolite of a third-generation EGFR TKI, functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[4]
References
- 1. arrivent.com [arrivent.com]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AST5902 trimesylate solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with AST5902 trimesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the primary active metabolite of Alflutinib (AST2818), an EGFR inhibitor.[1][2] It demonstrates significant antineoplastic activity and is under investigation for its therapeutic potential.[1][2]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have solubility challenges. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2] It is soluble in DMSO at a concentration of 50 mg/mL.[2] For in vivo studies, specific formulations using a combination of solvents are necessary.
Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds.[3][4] To prevent this, consider the following strategies:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.[3][4]
-
Use a co-solvent system: Adding a water-miscible organic solvent to your aqueous buffer can improve solubility.[3][5]
-
Incorporate surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 80 can help maintain the compound's solubility in aqueous solutions by forming micelles.[3][5]
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with the pH of your buffer may improve solubility.[3][4]
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and use short bursts of sonication to avoid potential degradation from overheating.[3] Always visually inspect the solution for clarity and any signs of degradation, such as color change.
Q5: How should I store my this compound stock solutions?
A5: To prevent degradation, it is recommended to aliquot your stock solution into smaller volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This practice helps to avoid repeated freeze-thaw cycles which can compromise the stability of the compound.[1]
Troubleshooting Guide
This guide provides systematic approaches to address common solubility problems with this compound during experimental workflows.
Problem: Difficulty preparing a stock solution in DMSO.
-
Possible Cause: The compound may not be fully dissolving at the desired concentration.
-
Troubleshooting Steps:
-
Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2]
-
Vortex the solution vigorously.
-
Gently warm the solution in a 37°C water bath.
-
Use brief periods of sonication.
-
If solubility is still an issue, consider preparing a slightly more dilute stock solution.
-
Problem: Compound precipitates in cell culture media.
-
Possible Cause: The final concentration of this compound or the organic solvent (e.g., DMSO) is too high for the aqueous environment of the cell culture media.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the highest tolerable concentration of your compound in the media without precipitation.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your cell-based assays as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant to the media.
-
Serum Consideration: The presence of serum in the media can sometimes aid in solubilizing hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol is based on a common formulation for poorly soluble compounds.
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% Carboxymethylcellulose sodium (CMC-Na) in deionized water.
-
Add a small amount of the vehicle to the compound and grind to create a homogeneous suspension.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration. A concentration of ≥5 mg/mL should be achievable.[2]
Protocol 2: Solubilization for In Vivo Injection
This protocol provides a multi-component solvent system to improve solubility for injection.
-
Dissolve this compound in DMSO to create a concentrated stock (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) to the mixture and mix again.
-
Finally, add saline (45% of the final volume) to reach the desired final volume and concentration. A solubility of ≥ 2.5 mg/mL can be achieved with this method.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Reference |
| DMSO | 50 mg/mL (59.32 mM) | [2] |
| Ethanol | Insoluble | [2] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Achievable Concentration | Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Injection | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Injection | [1] |
| 0.5% CMC-Na in Water | ≥ 5 mg/mL | Oral | [2] |
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by AST5902.
Caption: Troubleshooting Workflow for AST5902 Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Interpreting variable results in AST5902 trimesylate experiments
Welcome to the technical support center for AST5902 trimesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818).[1][2] It functions as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][] Like other third-generation EGFR TKIs, it is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation.[4] Its primary mechanism of action is to block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture and light.[1]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
Proper solubilization is critical for obtaining consistent results. This compound has limited solubility in aqueous solutions. For in vitro assays, a high-concentration stock solution in 100% DMSO is recommended. For in vivo studies, specific formulation protocols are necessary to ensure bioavailability. If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[1]
Troubleshooting Variable Experimental Results
Inconsistent IC50 Values in Cell Viability Assays
Issue: Significant variability in IC50 values is observed between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Compound Precipitation | Visually inspect media for precipitate after adding this compound. Ensure the final DMSO concentration is low (e.g., <0.5%) to prevent solvent-induced toxicity and compound precipitation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a cell counter to standardize cell numbers. |
| Cell Health and Confluency | Use cells that are in the exponential growth phase and avoid using over-confluent or unhealthy cells. Regularly test for mycoplasma contamination. |
| Variable Incubation Times | Standardize the duration of drug exposure across all plates and experiments. |
| Edge Effects in Microplates | Evaporation from outer wells can alter drug concentration. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media. |
Lack of Downstream Signaling Inhibition in Western Blots
Issue: Western blot analysis does not show the expected decrease in phosphorylation of downstream targets like ERK and AKT.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Cell Line Specificity | Confirm that your chosen cell line expresses the target EGFR mutations and has an active EGFR signaling pathway that is sensitive to inhibition. |
| Antibody Quality | Validate the specificity and determine the optimal working concentration of your primary and secondary antibodies. |
| Insufficient Ligand Stimulation | For some experimental setups, stimulation with an EGFR ligand (e.g., EGF) is necessary to activate the pathway and observe the inhibitory effect of the compound. |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
General Protocol for Western Blotting
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
While specific preclinical data for this compound is not widely published, the following tables represent the types of data that should be generated and how they can be structured for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R, T790M | [Data Point] |
| PC-9 | exon 19 deletion | [Data Point] |
| A549 | Wild-type | [Data Point] |
| H358 | Wild-type | [Data Point] |
Table 2: Pharmacokinetic Parameters of Alflutinib and its Metabolite AST5902
| Parameter | Alflutinib | AST5902 |
| Cmax (ng/mL) | [Data Point] | [Data Point] |
| Tmax (h) | [Data Point] | [Data Point] |
| AUC0-t (ng*h/mL) | [Data Point] | [Data Point] |
Note: The actual values for these tables need to be determined experimentally.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for Western blot analysis.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting variable experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of CYP3A4 inhibitors on AST5902 trimesylate metabolism in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo metabolism of AST5902 trimesylate, the primary active metabolite of the EGFR inhibitor Alflutinib (B605306) (AST2818). The following troubleshooting guides and FAQs address common issues related to the impact of CYP3A4 modulators on its pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of AST5902?
A1: AST5902 is the principal metabolite of its parent drug, Alflutinib (AST2818). The formation of AST5902 is catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[1][2] While other enzymes like CYP3A5, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 may play a minor role, CYP3A4 is considered the predominant enzyme responsible for this metabolic conversion.[1]
Q2: How do CYP3A4 inhibitors affect the plasma concentrations of Alflutinib and AST5902?
A2: Co-administration of a strong CYP3A4 inhibitor, such as itraconazole (B105839), significantly alters the pharmacokinetics of both Alflutinib and AST5902. Inhibition of CYP3A4 blocks the metabolism of Alflutinib, leading to a substantial increase in the plasma concentration (exposure) of the parent drug and a corresponding decrease in the formation and plasma concentration of the metabolite, AST5902.[3]
Q3: What is the expected outcome on total active drug exposure when co-administering a CYP3A4 inhibitor with Alflutinib?
A3: When Alflutinib is co-administered with the strong CYP3A4 inhibitor itraconazole, the total exposure of active components (the sum of Alflutinib and AST5902) increases. For instance, one study noted that the total area under the curve (AUC) for active components increased by 60% with itraconazole co-administration.[3] This is because the increase in the parent drug concentration is more significant than the decrease in the metabolite concentration.
Q4: Conversely, how do CYP3A4 inducers affect the plasma concentrations of Alflutinib and AST5902?
A4: Strong CYP3A4 inducers, like rifampicin, have the opposite effect of inhibitors. They increase the metabolic activity of CYP3A4, leading to faster conversion of Alflutinib to AST5902. This results in a significant decrease in Alflutinib plasma exposure and a less pronounced decrease in AST5902 exposure. The overall exposure to total active ingredients is markedly reduced.
Q5: My in vivo experiment shows lower-than-expected AST5902 concentrations and surprisingly high Alflutinib concentrations. What could be the cause?
A5: This pharmacokinetic profile strongly suggests the presence of CYP3A4 inhibition. This could be due to an intentional co-administered inhibitor in your study design or an unintentional drug-drug interaction from another compound present in your experimental system. Review all administered compounds for known CYP3A4 inhibitory properties.
Q6: We observed a significant decrease in the overall efficacy of Alflutinib in our preclinical model over time, even with consistent dosing. What might explain this?
A6: This phenomenon could be explained by auto-induction. Alflutinib itself is a potent inducer of CYP3A4, comparable in potential to rifampicin.[1][2][4] Over time, repeated administration of Alflutinib can increase the expression of the CYP3A4 enzyme, leading to its own accelerated metabolism into AST5902. This results in a time-dependent increase in its own clearance and a potential reduction in therapeutic levels.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high Alflutinib AUC/Cmax and low AST5902 AUC/Cmax. | CYP3A4 Inhibition: The metabolism of Alflutinib to AST5902 is being blocked. | 1. Verify all co-administered compounds for known CYP3A4 inhibitory activity (e.g., azole antifungals like itraconazole, ketoconazole; certain macrolide antibiotics). 2. If using a complex matrix (e.g., diet) for dosing, check for components known to inhibit CYP3A4 (e.g., grapefruit juice). 3. Perform an in vitro CYP inhibition assay to confirm if any test articles are unintended inhibitors. |
| Unexpectedly low Alflutinib AUC/Cmax and altered AST5902 levels. | CYP3A4 Induction: The metabolism of Alflutinib is being accelerated. | 1. Check for co-administration of known CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's Wort). 2. Consider the auto-induction potential of Alflutinib itself, especially in multi-dose studies. Analyze pharmacokinetic data from different time points (e.g., Day 1 vs. Day 22) to assess time-dependent clearance. |
| High inter-subject variability in Alflutinib/AST5902 plasma concentrations. | Genetic Polymorphisms or Inconsistent CYP3A4 Modulation. | 1. Consider potential genetic variations in CYP3A4/5 activity within the animal strain or human population. 2. Ensure consistent administration of any CYP3A4 modulators. For inhibitors like itraconazole, pre-treatment is often required to achieve maximal inhibition. 3. Review study protocols for factors that can alter absorption and first-pass metabolism, such as administration with high-fat meals. |
Data Presentation
Table 1: Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on Alflutinib and AST5902 Pharmacokinetics
This table summarizes the pharmacokinetic changes observed when a single dose of Alflutinib is administered with and without the strong CYP3A4 inhibitor, itraconazole.
| Analyte | Pharmacokinetic Parameter | Alflutinib Alone | Alflutinib + Itraconazole | Geometric Mean Ratio (90% CI) |
| Alflutinib (AST2818) | Cmax (ng/mL) | 28.6 | 35.1 | 1.23 (1.14 - 1.32) |
| AUC₀₋t (hng/mL) | 895.0 | 2158.0 | 2.41 (2.29 - 2.54) | |
| AUC₀₋∞ (hng/mL) | 875.0 | 1942.0 | 2.22 (2.11 - 2.34) | |
| AST5902 | Cmax (ng/mL) | 52.3 | 4.6 | 0.09 (0.08 - 0.10) |
| AUC₀₋t (hng/mL) | 2351.0 | 425.0 | 0.18 (0.17 - 0.19) | |
| AUC₀₋∞ (hng/mL) | 2728.0 | 382.0 | 0.14 (0.13 - 0.15) | |
| Total Active Moiety | Cmax | - | - | 1.08 |
| AUC₀₋∞ | - | - | 1.60 |
Data derived from the study by Heng J, et al., 2021.[3]
Table 2: Impact of a Strong CYP3A4 Inducer (Rifampicin) on Alflutinib and AST5902 Pharmacokinetics
This table summarizes the pharmacokinetic changes observed when a single dose of 80 mg Alflutinib is administered with and without the strong CYP3A4 inducer, rifampicin.
| Analyte | Pharmacokinetic Parameter | Alflutinib Alone | Alflutinib + Rifampicin | % Decrease |
| Alflutinib (AST2818) | Cmax (ng/mL) | 28.8 | 11.6 | 60% |
| AUC₀₋∞ (hng/mL) | 903.9 | 123.0 | 86% | |
| AST5902 | Cmax (ng/mL) | 52.4 | 57.1 | - (1.09-fold increase) |
| AUC₀₋∞ (hng/mL) | 2795.7 | 2315.5 | 17% | |
| Total Active Moiety | Cmax | - | - | 39% |
| AUC₀₋∞ | - | - | 62% |
Data derived from the study by Zou H, et al., 2021.
Experimental Protocols & Visualizations
Metabolic Pathway of Alflutinib
The diagram below illustrates the primary metabolic conversion of Alflutinib (AST2818) to its active metabolite AST5902, highlighting the key role of the CYP3A4 enzyme and the modulatory effects of inhibitors and inducers.
Protocol: In Vivo Drug-Drug Interaction (DDI) Study with a CYP3A4 Inhibitor
This protocol outlines a typical two-period crossover study design to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of Alflutinib and AST5902 in healthy volunteers.
1. Subject Screening and Enrollment:
-
Enroll healthy adult volunteers who meet inclusion/exclusion criteria.
-
Confirm normal baseline laboratory values and ECG.
-
Obtain written informed consent.
2. Study Design: Two-Period, Single-Sequence Crossover
-
Period 1 (Reference): Subjects receive a single oral dose of Alflutinib (e.g., 80 mg) under fasting conditions.
-
Washout Period: A sufficient time (e.g., 22 days) to ensure complete clearance of Alflutinib and its metabolites.
-
Period 2 (Test):
-
Subjects receive multiple doses of a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg, once daily) for a set duration to achieve steady-state inhibition.
-
On a specified day during the inhibitor treatment, subjects receive a single oral dose of Alflutinib (e.g., 80 mg) concurrently with the inhibitor.
-
3. Pharmacokinetic (PK) Sampling:
-
In both periods, collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, 192, and 240 hours post-Alflutinib dose).
-
Process blood samples to separate plasma and store frozen at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous quantification of Alflutinib and AST5902 in plasma.
-
Analyze all plasma samples from both periods.
5. Data Analysis:
-
Calculate pharmacokinetic parameters for Alflutinib and AST5902 for each period using non-compartmental analysis. Key parameters include Cmax (maximum concentration), AUC₀₋t (area under the curve to the last measurable time point), and AUC₀₋∞ (area under the curve extrapolated to infinity).
-
Perform statistical analysis to determine the geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC values (Period 2 / Period 1) to quantify the magnitude of the drug-drug interaction.
-
Monitor and record all adverse events (AEs) throughout the study.
References
- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacokinetic effects of itraconazole on alflutinib (AST2818): an open-label, single-center, single-sequence, two-period randomized study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing AST5902 trimesylate instability in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential instability of AST5902 trimesylate in long-term experiments. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide: this compound Instability
This guide addresses specific issues that may arise during long-term experiments involving this compound.
Issue 1: Inconsistent or Diminished Compound Activity Over Time
Question: We are observing a progressive loss of this compound's inhibitory effect in our multi-day cellular assays. What could be the cause and how can we troubleshoot this?
Answer: A gradual loss of activity in long-term experiments often points to compound instability in the assay medium. Several factors, including temperature, pH, and interactions with media components, can contribute to the degradation of the small molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing loss of this compound activity.
Recommended Actions:
-
Assess Stock Solution Integrity: Before troubleshooting experimental conditions, confirm the integrity of your this compound stock solution. Use analytical methods like HPLC or LC-MS to check for degradation products.
-
Evaluate Stability in Experimental Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium.
-
Optimize Dosing Regimen: If instability in the media is confirmed, consider a revised dosing schedule, such as replenishing the media with freshly diluted this compound every 24-48 hours.
-
Review Handling and Storage: Ensure that proper handling and storage procedures are being followed to minimize degradation.[1][2][3]
Issue 2: Precipitation of this compound in Aqueous Solutions
Question: We are observing precipitation when diluting our DMSO stock solution of this compound into our aqueous assay buffer. How can we prevent this?
Answer: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. This indicates that the compound's solubility limit has been exceeded in the final solution.
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO is kept as low as possible (ideally ≤ 0.1%) while still maintaining compound solubility.[4] Running a solvent-only control is crucial to assess any effects of the solvent on the experimental system.[4]
-
Consider Formulation Strategies: For in vivo studies, specific formulation protocols can enhance solubility. Two suggested protocols for this compound are:
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with slight adjustments to the buffer's pH may improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Proper storage is critical for maintaining the integrity of this compound.[3] For stock solutions, the following storage conditions are recommended:
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[1] Solutions should be stored in sealed containers, protected from moisture and light.[1]
Q2: How should I prepare my this compound working solutions for experiments?
A2: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] When preparing stock solutions in DMSO, be aware that DMSO is hygroscopic (absorbs moisture from the air), which can reduce the solubility of the compound. Therefore, it is advisable to use fresh, high-purity DMSO.
Q3: Can the type of storage container affect the stability of this compound?
A3: Yes, the material of the storage container can impact compound stability. To prevent leaching of contaminants or adherence of the compound to the container surface, it is advisable to use amber glass vials or polypropylene (B1209903) tubes for long-term storage.[2]
Q4: What are the signs of this compound degradation?
A4: Visual indicators of degradation can include a change in the color of your stock or working solution.[2] However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any degradation products, allowing for a quantitative assessment of stability.[3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for evaluating the chemical stability of this compound in a specific cell culture medium over time using HPLC.
Objective: To quantify the amount of intact this compound remaining in cell culture medium at various time points.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (with and without serum, as required)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
-
Analytical HPLC system with a UV or MS detector
-
C18 reverse-phase column
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the desired cell culture medium to the final working concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution at 37°C in a humidified incubator with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile to precipitate proteins and halt degradation.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to separate and quantify the peak corresponding to intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: Recommended experimental workflow for long-term studies with this compound.
References
Optimizing dosing schedule for AST5902 trimesylate in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AST5902 trimesylate in mouse models. The information is designed to assist in the optimization of dosing schedules and to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC). AST5902 works by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This action blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival, ultimately leading to apoptosis and inhibition of tumor growth.
Q2: What is a recommended starting dose for this compound in mice?
A2: Based on preclinical studies, a once-daily (QD) oral administration of AST5902 has shown efficacy in mouse xenograft models. Doses ranging from 3 mg/kg to 30 mg/kg have been documented to induce a dose-dependent anti-tumor response.[1] A starting dose of 10 mg/kg QD is a reasonable starting point for efficacy studies in many xenograft models, as this dose has been shown to be comparable in efficacy to its parent compound, Alflutinib, at the same concentration.[1] However, the optimal dose will depend on the specific mouse strain, tumor model, and experimental endpoints.
Q3: How should this compound be formulated for oral administration in mice?
A3: While specific formulation details for AST5902 in the cited mouse studies are not provided, a common vehicle for oral gavage of similar small molecule inhibitors is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. It is crucial to ensure a uniform and stable suspension for consistent dosing.
Q4: What are the known metabolic pathways for AST5902 and are there potential drug interactions?
A4: AST5902 is the active metabolite of Alflutinib, which is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Therefore, co-administration of AST5902 or Alflutinib with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentration and efficacy. For instance, co-administration with a strong CYP3A4 inducer like rifampicin (B610482) has been shown to decrease the exposure of Alflutinib and its active metabolite. Researchers should be cautious about using concomitant medications in their animal models that are known to modulate CYP3A4 activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dose- Poor oral bioavailability- Rapid metabolism/clearance- Tumor model insensitivity | - Perform a dose-escalation study to determine the maximally tolerated dose (MTD) and optimal efficacious dose.- Confirm target engagement by assessing EGFR phosphorylation in tumor tissue post-treatment.- Characterize the pharmacokinetic profile of AST5902 in your specific mouse model.- Ensure the tumor model expresses the target EGFR mutations. |
| Toxicity/Adverse Events | - Dose is too high- Off-target effects- Formulation issues | - Reduce the dose or consider intermittent dosing schedules (e.g., every other day).- Monitor for common signs of toxicity in mice (weight loss, lethargy, ruffled fur) and perform regular health checks.- Analyze the formulation for any potential issues with solubility or stability. |
| High Variability in Response | - Inconsistent dosing- Differences in drug metabolism between individual animals- Tumor heterogeneity | - Ensure accurate and consistent oral gavage technique.- Use a sufficient number of animals per group to account for biological variability.- Characterize the pharmacokinetic variability within your study population. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of AST5902 in a PC-9 Xenograft Model
| Dose (mg/kg QD) | Tumor Model | Mouse Strain | Efficacy Outcome | Reference |
| 3 | PC-9 (EGFR ex19del) | Nude | Partial tumor regression | [1] |
| 10 | PC-9 (EGFR ex19del) | Nude | Complete tumor regression | [1] |
| 30 | PC-9 (EGFR ex19del) | Nude | Complete tumor regression | [1] |
Table 2: Illustrative Pharmacokinetic Parameters of an EGFR TKI in Mice (Placeholder Data)
| Parameter | Value | Importance for Dosing Schedule Optimization |
| Tmax (Time to Peak Concentration) | 2-4 hours | Indicates the time to maximum drug exposure after a single dose. |
| Cmax (Peak Plasma Concentration) | 500 ng/mL | The maximum concentration achieved; important for assessing efficacy and potential toxicity. |
| AUC (Area Under the Curve) | 4000 ng*h/mL | Represents the total drug exposure over time; a key indicator of overall efficacy. |
| t1/2 (Half-life) | 6-8 hours | Determines the dosing interval required to maintain therapeutic drug levels. |
Note: The values in Table 2 are for illustrative purposes only and do not represent actual data for this compound in mice, as this information is not publicly available. Researchers should perform their own pharmacokinetic studies to determine these crucial parameters for their specific experimental setup.
Experimental Protocols
Protocol: In Vivo Efficacy Study of AST5902 in a Xenograft Mouse Model
-
Cell Culture: Culture PC-9 human non-small cell lung cancer cells (harboring an EGFR exon 19 deletion) in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice), typically 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously implant approximately 5 x 10^6 PC-9 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. The formula Volume = (Length x Width^2) / 2 is commonly used.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the drug once daily (QD) at the desired doses (e.g., 3, 10, 30 mg/kg). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of EGFR and downstream proteins like AKT and ERK).
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: Logical relationship for optimizing a dosing schedule.
References
Overcoming poor bioavailability of AST5902 trimesylate in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with AST5902 trimesylate and may be encountering challenges with its bioavailability in animal models. AST5902 is the primary active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Therefore, strategies to optimize exposure to Alflutinib are critical for achieving therapeutic concentrations of AST5902.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AST5902?
A1: AST5902 is the active metabolite of Alflutinib, which is an irreversible EGFR tyrosine kinase inhibitor. It targets both EGFR-sensitizing mutations and the T790M resistance mutation. By inhibiting EGFR, it blocks downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.
Q2: What is the pharmacokinetic profile of AST5902 after oral administration of its parent drug, Alflutinib?
| Parameter | Fasting Condition | Fed Condition (High-Fat Meal) |
| Cmax (ng/mL) | 6.58 | 5.31 |
| Tmax (h) | 10.0 | 8.0 |
| AUC0-∞ (h*ng/mL) | 572.0 | 529.0 |
| t1/2 (h) | 57.7 | 58.6 |
Data from a study in healthy male subjects after a single 80 mg oral dose of Alflutinib.[3]
Q3: How does food intake affect the exposure of AST5902?
A3: In a study with healthy volunteers, the administration of Alflutinib with a high-fat meal resulted in a slight decrease in the peak concentration (Cmax) and the total exposure (AUC) of its active metabolite, AST5902, by approximately 20% and 8%, respectively.[3]
Troubleshooting Guide: Overcoming Poor Bioavailability
Poor bioavailability of an orally administered compound can stem from various factors. This guide provides potential causes and solutions for researchers encountering low systemic exposure of AST5902 in animal models.
| Potential Issue | Possible Causes | Suggested Solutions |
| Low Peak Plasma Concentration (Cmax) and/or Area Under the Curve (AUC) | Poor aqueous solubility of the compound. | - Formulation adjustment: Utilize solubility-enhancing excipients such as co-solvents (e.g., PEG300, DMSO), surfactants (e.g., Tween-80), or complexing agents (e.g., cyclodextrins).- Particle size reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution.- Amorphous solid dispersions: Formulate the compound in a high-energy amorphous state with a polymer carrier. |
| Rapid first-pass metabolism in the gut wall or liver. (Alflutinib is a substrate of CYP3A4).[2] | - Co-administration with a CYP3A4 inhibitor: In preclinical models, this can help to assess the impact of metabolism on bioavailability. Note that this is for investigational purposes and not for therapeutic use unless specifically designed.- Prodrug approach: Design a prodrug that is less susceptible to first-pass metabolism and releases the active compound systemically. | |
| Efflux by transporters (e.g., P-glycoprotein) in the gastrointestinal tract. | - Co-administration with a P-gp inhibitor: Similar to CYP inhibition, this can be used in preclinical studies to investigate the role of efflux transporters.- Use of excipients that inhibit P-gp: Some formulation excipients have been shown to have P-gp inhibitory effects. | |
| High Variability in Exposure Between Animals | Inconsistent dosing or formulation instability. | - Ensure proper oral gavage technique: Use trained personnel and appropriate gavage needle sizes to ensure consistent delivery to the stomach.[4][5][6]- Verify formulation stability: Assess the physical and chemical stability of the dosing formulation over the duration of the experiment. |
| Effect of food in the stomach. | - Standardize feeding schedule: Fast animals overnight before dosing to reduce variability from food effects. Ensure free access to water. |
Experimental Protocols
Protocol for a Single-Dose Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a compound in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
2. Formulation Preparation:
-
Prepare the dosing formulation of this compound at the desired concentration. An example of a simple formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the formulation is homogeneous and stable for the duration of the dosing period.
3. Dosing:
-
Dose Calculation: Calculate the volume to be administered to each rat based on its body weight and the target dose (e.g., 10 mg/kg). The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[5]
-
Administration: Administer the formulation accurately using oral gavage.
-
Select the appropriate gavage needle size (typically 16-18 gauge for adult rats).[5]
-
Measure the length from the tip of the rat's nose to the last rib to estimate the insertion depth and mark the needle.
-
Gently restrain the rat and insert the gavage needle over the tongue into the esophagus. Do not force the needle.
-
4. Blood Sampling:
-
Sampling Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collection Site: The saphenous vein or tail vein are suitable for serial blood sampling in rats.[7][8]
-
Procedure (Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the blood vessels.
-
Clean the tail with an alcohol swab.
-
Puncture the lateral tail vein with a 25-27 gauge needle.
-
Collect approximately 100-200 µL of blood into a microcentrifuge tube containing an appropriate anticoagulant (e.g., K2EDTA).[7][9]
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
-
Sample Processing:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
5. Bioanalysis:
-
Quantify the concentration of AST5902 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway inhibited by Alflutinib/AST5902.
Experimental Workflow
Caption: Troubleshooting workflow for poor bioavailability of AST5902.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 9. cea.unizar.es [cea.unizar.es]
Dealing with batch-to-batch variability of AST5902 trimesylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential batch-to-batch variability of AST5902 trimesylate. The following information is designed to help ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the primary active metabolite of Alflutinib (AST2818) and functions as an antineoplastic agent.[1][2] It is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month.[1] It is important to store the compound in a sealed container, protected from moisture and light.[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]
Q3: What are the potential causes of inconsistent results between different batches of this compound?
Inconsistent results between experimental batches can arise from several factors, a common issue with small molecule inhibitors.[4][5] These can include:
-
Compound Stability: Degradation due to improper storage or handling.[4][6]
-
Purity Differences: Variations in the purity profile between batches.
-
Solubility Issues: Incomplete dissolution or precipitation of the compound.[4]
-
Experimental Conditions: Variations in cell culture conditions, passage number, or reagent batches.[4]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
If you suspect batch-to-batch variability is affecting your results, follow this systematic troubleshooting guide.
Step 1: Verify Stock Solution Integrity
The first step is to confirm the quality of your this compound stock solution.
-
Experiment: Stock Solution Quality Control
-
Objective: To assess the purity and concentration of the stock solution.
-
Methodology:
-
Analytical Characterization: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the purity of the stock solution.[6][7]
-
Concentration Verification: Use a spectrophotometer or another appropriate method to confirm the concentration of your stock solution.
-
-
Interpreting Results:
-
High Purity (>95%) and Correct Concentration: The issue likely lies with downstream experimental procedures. Proceed to Step 2.
-
Low Purity (<95%) or Additional Peaks: The stock solution may have degraded. Prepare a fresh stock solution from the solid compound and re-evaluate your storage and handling procedures.[6]
-
Incorrect Concentration: This could be due to precipitation or weighing errors. Prepare a new stock solution, ensuring complete dissolution.[6]
-
Experimental Workflow for Assessing Stock Solution Integrity
Caption: Workflow for initial quality control of this compound stock solutions.
Step 2: Evaluate Experimental Conditions
If your stock solution is of high quality, the variability may stem from your experimental setup.
-
Cell-Based Assays:
-
Cell Health: Ensure cells are healthy, within a consistent passage number range, and free from contamination like mycoplasma.[4]
-
Standardization: Maintain consistent cell seeding densities and confluency at the time of treatment.
-
-
Biochemical Assays:
-
Reagent Quality: Use fresh, high-quality reagents and buffers.
-
Assay Controls: Include appropriate positive and negative controls in every experiment.
-
Step 3: Compare Potency Between Batches
To definitively determine if there is a difference in biological activity between batches, a side-by-side comparison is necessary.
-
Experiment: Comparative IC50 Determination
-
Objective: To compare the half-maximal inhibitory concentration (IC50) of different batches of this compound.
-
Methodology:
-
Prepare fresh stock solutions for each batch to be tested.
-
Perform a dose-response experiment in parallel for all batches using the same experimental conditions (e.g., cell line, reagent lots).
-
Generate dose-response curves and calculate the IC50 value for each batch.
-
-
Interpreting Results:
-
Similar IC50 Values: The observed variability is likely not due to the compound batch. Re-examine your experimental protocols for other sources of variation.
-
Significant Difference in IC50 Values: This indicates a meaningful difference in the potency of the batches. Contact the supplier for further information and consider using a single, validated batch for your studies.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.97 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.97 mM) |
| DMSO | 50 mg/mL (59.32 mM) |
Data sourced from MedChemExpress product information.[1][8]
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.[1]
Signaling Pathway
This compound inhibits the EGFR signaling pathway. The diagram below illustrates the major downstream cascades affected by EGFR activation, which include the RAS-RAF-MAPK and PI3K/AKT pathways that are crucial for cell proliferation and survival.[3]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 小分子解析と品質管理 [sigmaaldrich.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Managing Cytochrome P450 3A4 Induction in Alflutinib (AST2818) and AST5902 Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alflutinib (AST2818) and its primary active metabolite, AST5902 trimesylate. The focus is on understanding and adjusting for the induction of the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4).
Frequently Asked Questions (FAQs)
Q1: Is this compound a significant auto-inducer of CYP3A4?
A1: While its parent drug, Alflutinib (AST2818), is a potent inducer of CYP3A4, current research indicates that AST5902 has a much weaker potential for CYP3A4 induction.[1][2] A key in vitro study demonstrated that Alflutinib's induction potential is comparable to that of the strong inducer rifampin, while AST5902's effect is minimal.[1][2] Therefore, the phenomenon of auto-induction observed during Alflutinib treatment is primarily attributed to the parent drug, not the AST5902 metabolite.[1][3]
Q2: What is the primary mechanism of Alflutinib's auto-induction of CYP3A4?
A2: Alflutinib is both a substrate and a potent inducer of CYP3A4.[1][2] The auto-induction occurs because Alflutinib upregulates the expression of the CYP3A4 enzyme that is responsible for its own metabolism into AST5902.[1][4] This leads to a time- and dose-dependent increase in its own clearance after multiple doses.[1] The induction is believed to be mediated through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR), which is a common pathway for xenobiotic-induced CYP3A4 expression.[5][6]
Q3: How does Alflutinib's CYP3A4 induction affect the pharmacokinetics of Alflutinib and AST5902?
A3: The auto-induction by Alflutinib leads to accelerated clearance of the parent drug itself, resulting in nonlinear pharmacokinetics upon multiple dosing.[1] Co-administration with a strong CYP3A4 inducer like rifampicin (B610482) dramatically decreases the exposure (AUC) and maximum concentration (Cmax) of Alflutinib.[7][8] Interestingly, while the AUC of the metabolite AST5902 also decreases, its Cmax may show a slight increase, likely due to the rapid, induction-driven metabolism of Alflutinib.[7][8] Overall, the total exposure to the active components (Alflutinib + AST5902) is significantly reduced.[7][8]
Q4: What are the clinical implications of this CYP3A4 induction?
A4: The primary clinical implication is the high potential for drug-drug interactions (DDIs).[2] Co-administration of Alflutinib with other drugs that are substrates of CYP3A4 could lead to their increased metabolism and reduced efficacy.[1] Conversely, strong CYP3A4 inducers should be avoided during Alflutinib treatment to prevent a significant reduction in its therapeutic exposure.[7][8] The induction potential of Alflutinib is a critical factor to consider when designing clinical trials and for patient management.
Q5: How can we adjust for Alflutinib's CYP3A4 induction in our studies?
A5: In preclinical studies, it is crucial to characterize the induction potential using in vitro models like primary human hepatocytes. For clinical studies, a drug-drug interaction study with a sensitive CYP3A4 substrate (like midazolam) is recommended to quantify the in vivo impact. When co-administering with other medications, careful consideration of their metabolic pathways is necessary. For drugs that are strong CYP3A4 inducers, their concomitant use should generally be avoided.[7][8] Physiologically-based pharmacokinetic (PBPK) modeling can also be a valuable tool to simulate and predict the extent of DDIs.
Data Presentation
Table 1: In Vitro CYP3A4 Induction Potential of Alflutinib and AST5902 in Human Hepatocytes
| Compound | Parameter | Value | Comparison |
| Alflutinib | Emax (Fold Induction) | 9.24 - 11.2 | Comparable to Rifampin |
| EC50 (µM) | ~0.25 | Similar to Rifampin | |
| AST5902 | Induction Potential | Much weaker than Alflutinib | Not a significant inducer |
| Rifampin (10 µM) | Fold Induction | 7.22 - 19.4 | Strong Positive Control |
| Source: Data synthesized from Liu et al., Acta Pharmacologica Sinica, 2020.[1] |
Table 2: Effect of Strong CYP3A4 Induction (by Rifampicin) on Alflutinib and AST5902 Pharmacokinetics in Healthy Volunteers
| Analyte | Pharmacokinetic Parameter | % Decrease with Rifampicin |
| Alflutinib | AUC₀-∞ | 86% |
| Cmax | 60% | |
| AST5902 | AUC₀-∞ | 17% |
| Cmax | -9% (i.e., a 1.09-fold increase) | |
| Total Active Ingredients | AUC₀-∞ | 62% |
| (Alflutinib + AST5902) | Cmax | 39% |
| Source: Data from a clinical drug-drug interaction study.[7][8] |
Experimental Protocols
Protocol: In Vitro Assessment of CYP3A4 mRNA Induction in Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes from at least three different donors on collagen-coated plates. Allow cells to attach and form a monolayer.
-
Treatment: Treat the hepatocytes with the test compound (Alflutinib or AST5902) at various concentrations (e.g., 0.003 to 5 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM rifampin). The treatment should be repeated daily for three consecutive days to mimic continuous exposure.[1]
-
RNA Extraction: After the 72-hour treatment period, lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).[1]
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR to quantify the relative expression levels of CYP3A4 mRNA. Normalize the data to an endogenous control gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control group. Plot the concentration-response curve to determine the maximum induction effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).
Mandatory Visualizations
Caption: Metabolism of Alflutinib and its potent auto-induction of CYP3A4.
Caption: Workflow for evaluating CYP3A4 induction risk for Alflutinib.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 8. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize AST5902 trimesylate degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of AST5902 trimesylate to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound in solvents such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage of up to six months, it is recommended to store these aliquots at -80°C. For shorter-term storage of up to one month, -20°C is acceptable.[1] Always ensure the solutions are in tightly sealed containers and protected from light.[1]
Q3: My this compound solution appears discolored. What could be the cause and what should I do?
Discoloration can be an indicator of chemical degradation. This may be caused by exposure to light, elevated temperatures, or reactive species in your solvent or formulation. It is recommended to discard the discolored solution and prepare a fresh one from solid stock, ensuring adherence to proper storage and handling protocols.
Q4: I am using DMSO to prepare my stock solution and am having solubility issues. What do you recommend?
DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of this compound.[1] It is crucial to use newly opened or properly stored anhydrous DMSO for the preparation of your stock solutions. If you still encounter solubility issues, gentle warming and/or sonication can aid in dissolution.[1]
Q5: How can I assess the stability of this compound in my specific experimental buffer or formulation?
To determine the stability in your unique formulation, a stability-indicating assay is required. This typically involves using an analytical technique like High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its potential degradation products over time under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solutions have been stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light.[1]
-
Check for Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles.[1] It is best practice to work with freshly prepared solutions or single-use aliquots.
-
Prepare Fresh Solution: Prepare a new stock solution from the solid compound and repeat the experiment.
-
Perform Purity Check: If possible, analyze the purity of your stock solution using a suitable analytical method like HPLC to check for the presence of degradation products.
Issue 2: Precipitation in a working solution
Possible Cause: Poor solubility or compound instability in the chosen solvent or buffer.
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate the compatibility of your chosen solvent system with this compound. Refer to solubility data for guidance.
-
pH Adjustment: The stability of many pharmaceutical compounds is pH-dependent. Assess the pH of your working solution and consider if it may be contributing to instability.
-
Temperature Effects: Ensure your working solution is maintained at the appropriate temperature for your experiment, as temperature fluctuations can affect solubility and stability.
-
Fresh Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Storage Condition Summary
| Compound Form | Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Sealed container, protect from moisture and light.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample of this compound to dry heat (e.g., 70°C).
-
Photostability: Expose a solution and a solid sample of this compound to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Methodology:
-
Column Selection: Start with a versatile column, such as a C18 reverse-phase column.
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Adjust the pH of the aqueous phase to optimize the separation of acidic or basic degradants.
-
Detector Wavelength Selection: Determine the optimal UV wavelength for detecting this compound and its degradation products by running a photodiode array (PDA) scan.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples generated from the forced degradation study.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Core principles for maintaining this compound stability.
References
Troubleshooting unexpected cytotoxicity with AST5902 trimesylate
Welcome to the technical support center for AST5902 trimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
This section addresses general questions about the handling and properties of this compound.
| Question | Answer |
| What is this compound? | This compound is the principal and active metabolite of Alflutinib (AST2818), an irreversible and highly selective third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. It is being developed for the treatment of non-small cell lung cancer patients with activating EGFR mutations and the EGFR T790M drug-resistant mutation.[1][2] |
| What is the mechanism of action? | AST5902, as the active metabolite of the EGFR inhibitor Alflutinib, exerts antineoplastic activity by targeting and inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival in certain cancers.[1] |
| How should I store this compound? | For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1] |
| How do I dissolve this compound? | For in vivo studies, specific solvent formulations are recommended. One such formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution at a concentration of at least 2.5 mg/mL. Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline). If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] |
| What is the stability of the stock solution? | Once prepared, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1] |
Troubleshooting Unexpected Cytotoxicity
This guide provides a structured approach to identifying and resolving potential causes of unexpected or inconsistent cytotoxic effects observed during your experiments with this compound.
Diagram: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
Q1: I'm observing higher than expected cytotoxicity, even at low concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Solvent Cytotoxicity | The vehicle (e.g., DMSO) used to dissolve AST5902 may be causing cytotoxicity. Solution: Include a "vehicle-only" control group in your experiment to assess the cytotoxic effect of the solvent at the highest concentration used. If the vehicle is toxic, consider using a lower concentration or a different solvent system. |
| Compound Precipitation | Poor solubility can lead to compound precipitation, which may cause non-specific cytotoxicity or interfere with assay readings. Solution: Visually inspect your culture wells for any precipitate. Ensure complete dissolution of AST5902 in the solvent before diluting in culture medium. Gentle sonication may aid dissolution.[3] |
| Contaminated Cell Culture | Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents. Solution: Regularly test your cell lines for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
| Incorrect Compound Concentration | Errors in serial dilutions can lead to a higher final concentration than intended. Solution: Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique to maintain accuracy. |
Q2: I'm observing lower than expected cytotoxicity or a variable dose-response.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to the degradation of AST5902. Solution: Ensure the compound is stored according to the manufacturer's recommendations (-80°C for long-term).[1] Aliquot the stock solution to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Sub-optimal Cell Health | Cells that are unhealthy, in a high passage number, or not in the logarithmic growth phase may respond differently to treatment. Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Monitor the health and morphology of your cells regularly. |
| Incorrect Seeding Density | High cell density can sometimes mask cytotoxic effects, while low density can lead to poor cell health and inconsistent results. Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[4] |
| Assay Interference | AST5902, or the vehicle, may interfere with the assay reagents. For colorimetric assays like MTT, colored compounds can affect absorbance readings. Solution: Include a "compound-only" control (AST5902 in media without cells) to measure any intrinsic absorbance of the compound.[3] Consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to color interference.[3] |
| High Variability Between Replicates | Inconsistent results across replicate wells can obscure the true cytotoxic effect. Solution: Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent pipetting techniques. To avoid "edge effects" in microplates, consider not using the outer wells or filling them with sterile PBS or media.[5] |
Key Experimental Protocols
This section provides detailed methodologies for standard cytotoxicity assays that can be used to evaluate the effects of this compound.
MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the media containing the different concentrations of AST5902.
-
Include the following controls:
-
Untreated Control: Cells in media without AST5902.
-
Vehicle Control: Cells in media with the highest concentration of the solvent used.
-
Compound-Only Control: Media with AST5902 at all tested concentrations, without cells.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathway
Diagram: Simplified EGFR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Experiments with AST5902 Trimesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the therapeutic window of AST5902 trimesylate in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818).[1] It functions as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its mechanism of action is to selectively and irreversibly inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while having a lesser effect on wild-type EGFR. This selectivity is crucial for its therapeutic window.
Q2: What is the clinical therapeutic window of Alflutinib, the parent drug of AST5902?
A2: Clinical studies of Alflutinib have demonstrated a wide therapeutic window. In dose-escalation studies, doses from 20 mg to 240 mg once daily were investigated without observing dose-limiting toxicities, and a maximum tolerated dose (MTD) was not reached.[2] This suggests a favorable safety profile in humans. At steady state, the exposure to Alflutinib and AST5902 is comparable.[2]
Q3: What are the known side effects of Alflutinib and, by extension, AST5902?
A3: In clinical trials, Alflutinib has been generally well-tolerated. The majority of treatment-related adverse events were grade 1 or 2. Common adverse events include cough, upper respiratory tract infections, and elevations in liver enzymes (AST and γ-glutamyltransferase). Serious adverse events related to the treatment are infrequent.[2]
Q4: How does the metabolism of Alflutinib to AST5902 affect its activity and potential for drug-drug interactions?
A4: Alflutinib is metabolized to AST5902 primarily by the cytochrome P450 enzyme CYP3A4. AST5902 has similar activity and selectivity to the parent drug.[1] Co-administration of Alflutinib with strong inducers of CYP3A4 should be avoided as this can significantly alter its pharmacokinetic profile.
Q5: How can I determine the optimal concentration of AST5902 to achieve a therapeutic window in my in vitro experiments?
A5: The therapeutic window in a preclinical setting is the concentration range where you observe maximal inhibition of mutant EGFR-driven cells with minimal effect on cells expressing wild-type EGFR. To determine this, you should perform a dose-response experiment using cell lines with different EGFR statuses and determine the IC50 values. The goal is to use a concentration that is significantly above the IC50 for mutant EGFR cell lines but below the IC50 for wild-type EGFR cell lines.
Quantitative Data: In Vitro Potency of AST5902
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AST5902 in cell-based assays, providing a guide for selecting appropriate concentrations to maximize the therapeutic window in your experiments.[1]
| Mutation Type | Cell Line | Activating Mutation | AST5902 IC50 (nM) |
| WT EGFR | A431 | WT | 273.1 |
| Classical mutations | PC-9 | Ex19Del | 6.1 |
| Classical mutations | H1975 | L858R, T790M | 10.1 |
| Other activating mutations | H3255 | L858R | 15.6 |
| Other activating mutations | Ba/F3 | G719S | 29.8 |
| Other activating mutations | Ba/F3 | S768I | 15.1 |
| Other activating mutations | Ba/F3 | L861Q | 14.9 |
| Exon 20 Insertions | Ba/F3 | D770_N771insSVD | 23.3 |
| Exon 20 Insertions | Ba/F3 | V774_C775insHV | 18.0 |
| HER2 mutations | Ba/F3 | A775_G776insYVMA | 25.0 |
Troubleshooting Guides
Issue 1: High IC50 value or lack of efficacy in mutant EGFR cell lines.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform serial dilutions carefully to ensure accurate final concentrations in your assay. |
| Cell Line Integrity | Ensure your cell lines have the correct EGFR mutation status through sequencing. Use low-passage number cells and regularly test for mycoplasma contamination. |
| Assay Conditions | Optimize cell seeding density and incubation time. High cell density can sometimes reduce the apparent potency of an inhibitor. |
Issue 2: Significant toxicity observed in wild-type EGFR cell lines.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Based on the IC50 data, ensure the concentration used is well below the IC50 for wild-type EGFR (e.g., < 273.1 nM). Perform a dose-response curve to identify the concentration that inhibits mutant EGFR without significantly affecting wild-type EGFR cells. |
| Off-Target Effects | At very high concentrations, off-target kinase inhibition can lead to toxicity. Stick to a concentration range that is selective for mutant EGFR. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (<0.5%) and consistent across all conditions. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Health | Use cells from a consistent passage number and ensure they are in the exponential growth phase when setting up the experiment. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of AST5902 for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
| "Edge Effect" in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media instead. |
Experimental Protocols & Visualizations
EGFR Signaling Pathway and Inhibition by AST5902
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by AST5902. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. AST5902 binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Experimental Workflow: Western Blot for EGFR Phosphorylation
This workflow outlines the key steps to assess the efficacy of AST5902 by measuring the phosphorylation of EGFR.
Protocol: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Culture EGFR-mutant cells (e.g., PC-9, H1975) to 70-80% confluency. Serum-starve cells for 12-24 hours before treatment. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (e.g., EGF stimulation without inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Subsequently, probe with a primary antibody for total EGFR as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of AST5902 with EGFR in a cellular environment. The principle is that drug binding stabilizes the target protein, increasing its melting temperature.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Detection: Collect the supernatant and quantify the amount of soluble EGFR at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift of the melting curve to a higher temperature in the AST5902-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
References
Technical Support Center: UHPLC-MS/MS Detection of AST5902 Trimesylate in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of AST5902 trimesylate in plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Experimental Protocols
A reliable UHPLC-MS/MS method for the simultaneous determination of firmonertinib (alflutinib) and its primary metabolite, AST5902, in rat plasma has been established.[1] The following protocols are based on this validated method and are intended to serve as a starting point for researchers.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[2][3]
-
Aliquot Plasma: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard (IS): Spike the plasma sample with a known concentration of a suitable internal standard. Gefitinib has been successfully used as an IS for AST5902 analysis.[1]
-
Precipitate Proteins: Add 400 µL of acetonitrile (B52724) to the plasma sample.[1]
-
Vortex: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Injection: Inject an aliquot of the supernatant into the UHPLC-MS/MS system.
Data Presentation: Method Parameters
The following tables summarize the key parameters for the UHPLC-MS/MS analysis of AST5902.
Table 1: UHPLC Parameters
| Parameter | Setting |
| Column | Shim-pack Volex PFPP (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of AST5902 and IS |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole[1] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| AST5902 MRM Transition | m/z 555.50 → 498.10[1] |
| Gefitinib (IS) MRM Transition | m/z 447.25 → 128.20[1] |
| Drying Gas Temperature | 300-350 °C |
| Nebulizer Pressure | 45-60 psig[4] |
| Capillary Voltage | Optimized for maximum signal |
Mandatory Visualizations
Caption: Experimental workflow for this compound detection in plasma.
Caption: A logical troubleshooting workflow for poor signal intensity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the UHPLC-MS/MS analysis of AST5902 in plasma.
Q1: I am observing poor peak shape (tailing) for AST5902. What are the potential causes and solutions?
-
Cause 1: Secondary Silanol (B1196071) Interactions: AST5902 is a basic compound and may interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[5]
-
Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) ensures that basic analytes are protonated and reduces their interaction with silanols.[5]
-
Solution B: Use a High-Quality, End-Capped Column: Employing a modern, fully end-capped column or a column specifically designed for basic compounds can significantly improve peak shape.
-
-
Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing and a decrease in retention time.[6]
-
Solution: Reduce the sample concentration or the injection volume. If samples are above the upper limit of quantification (ULOQ), they should be diluted with blank plasma.[7]
-
-
Cause 3: Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak distortion for all analytes.[6]
-
Solution: First, try backflushing the column. If this does not resolve the issue, replace the guard column (if used) or the analytical column.
-
Q2: My signal intensity for AST5902 is low and inconsistent, suggesting ion suppression. How can I mitigate this?
-
Cause: Matrix Effects: Co-eluting endogenous components from the plasma matrix (e.g., phospholipids) can compete with the analyte for ionization in the ESI source, suppressing the analyte's signal.[2][8]
-
Solution A: Improve Sample Preparation: While protein precipitation is fast, it may not be sufficient to remove all interfering matrix components.[2] Consider more rigorous sample cleanup methods such as:
-
Solution B: Optimize Chromatography: Ensure chromatographic separation between AST5902 and the region where most matrix components elute (typically very early in the run). Adjusting the gradient or using a different column chemistry (like HILIC for polar compounds) can help.[8][12]
-
Solution C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best choice to compensate for matrix effects as it co-elutes with the analyte and is affected by suppression in the same way, ensuring accurate quantification.[1] If a SIL-IS for AST5902 is not available, a structural analog that elutes very close to the analyte is the next best option.[1]
-
Q3: The response of my internal standard (IS) is highly variable across my analytical run. What should I investigate?
-
Cause 1: Inconsistent Sample Preparation: Errors in pipetting the IS, inconsistent vortexing, or variations in extraction efficiency can lead to variable IS responses.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Automated liquid handlers can improve reproducibility. Review IS outlier criteria (e.g., ±50% of the mean IS response) to flag problematic samples for re-analysis.
-
-
Cause 2: IS-Specific Ion Suppression: The internal standard itself might be eluting in a region of significant ion suppression that the analyte is not, or vice-versa.
-
Solution: The ideal IS co-elutes with the analyte. If using a structural analog, ensure its retention time is as close as possible to that of AST5902. A post-column infusion experiment can be performed to map the regions of ion suppression in the chromatogram.[9]
-
-
Cause 3: Instrument Drift: Changes in the MS source conditions or cleanliness over the course of a long run can cause a gradual drift in signal intensity.
-
Solution: Allow the instrument to fully stabilize before starting the run. Regularly clean the ion source as part of routine maintenance.[2]
-
Q4: I am concerned about the stability of this compound in plasma samples and prepared extracts. How should I assess and ensure stability?
-
Cause: Analyte Degradation: Analytes can degrade during sample collection, storage (freeze-thaw cycles, long-term storage), and processing (bench-top stability).[13] Unstable metabolites can lead to inaccurate quantification.[14]
-
Solution: Conduct Comprehensive Stability Studies: As per regulatory guidelines, stability should be evaluated under various conditions:[13]
-
Freeze-Thaw Stability: Assess analyte concentration after multiple freeze-thaw cycles (e.g., 3 cycles).
-
Bench-Top Stability: Determine how long the analyte is stable in the plasma matrix at room temperature.
-
Long-Term Stability: Evaluate stability in plasma stored at -20°C and/or -80°C for an extended period.
-
Post-Preparative Stability: Check the stability of the analyte in the final extract in the autosampler.
-
-
Stabilization Strategies: If instability is observed, consider adding stabilizers to the collection tubes, keeping samples on ice during processing, and minimizing the time between sample preparation and analysis.[14] The trimesylate salt form itself may influence stability in solution; ensure complete dissolution and monitor for any precipitation.
-
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
Comparative Analysis of Third-Generation EGFR-TKIs: Alflutinib vs. Osimertinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), alflutinib (B605306) (furmonertinib) and osimertinib (B560133). The focus is on their application in EGFR-mutated non-small cell lung cancer (NSCLC). Information regarding "AST5902 trimesylate" is not available in publicly accessible scientific literature or clinical trial databases; therefore, osimertinib, as the global standard-of-care, has been used as a comparator to provide a relevant and informative analysis.
Mechanism of Action and Signaling Pathway
Both alflutinib and osimertinib are third-generation EGFR-TKIs designed to overcome resistance to earlier-generation inhibitors, particularly the T790M mutation. They function by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent bond inhibits downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and growth. By selectively targeting both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation while sparing wild-type EGFR, these drugs minimize off-target toxicities.
Figure 1: Simplified EGFR signaling pathway and TKI inhibition point.
Comparative Efficacy and Safety Data
Clinical trial data provides the primary basis for comparing the efficacy and safety of alflutinib and osimertinib. The following tables summarize key findings from pivotal Phase III clinical trials: the FURLONG study for alflutinib and the FLAURA study for osimertinib, both conducted in the first-line setting for patients with EGFR-mutated advanced NSCLC.
| Metric | Alflutinib (FURLONG Study) | Osimertinib (FLAURA Study) |
| Median Progression-Free Survival (PFS) | 20.8 months | 18.9 months |
| Objective Response Rate (ORR) | 88.4% | 80% |
| Median Duration of Response (DoR) | 19.4 months | 17.2 months |
| Central Nervous System (CNS) ORR | 91.3% | 91% |
| Central Nervous System (CNS) DoR | 16.6 months | 15.2 months |
Note: Data is derived from separate clinical trials and not from a direct head-to-head comparison. Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study design.
| Adverse Event (AE) | Alflutinib (FURLONG Study) | Osimertinib (FLAURA Study) |
| Drug-related Serious AEs | 11% | 6% |
| Diarrhea | 2% | 2% |
| Rash | 2% | 1% |
| Anemia | 7% | Not Reported as frequent |
| Neutropenia | 4% | Not Reported as frequent |
| Increased ALT/AST | 10% / 6% | 2% / 2% |
| Interstitial Lung Disease (ILD) | 1.1% | 4% |
Experimental Protocols
The evaluation of novel TKIs relies on a standardized set of preclinical and clinical methodologies. Below are representative protocols for key experiments.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various EGFR kinase mutants (e.g., L858R, Exon 19 Del, T790M) and wild-type (WT) EGFR.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (mutant and WT) are expressed and purified. A synthetic peptide substrate (e.g., poly-Glu-Tyr) is prepared.
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and MgCl2. The test compound (Alflutinib or Osimertinib) is added in a series of dilutions.
-
Detection: The reaction is initiated by adding the kinase. After incubation, the amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay (e.g., ADP-Glo Kinase Assay) where light output is inversely proportional to the amount of ADP produced, and thus kinase activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. Selectivity is determined by comparing the IC50 for mutant EGFR versus WT-EGFR.
-
-
Objective: To assess the anti-proliferative activity of the TKI in NSCLC cell lines harboring specific EGFR mutations.
-
Methodology:
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC-9 for Exon 19 Del; H1975 for L858R/T790M) are cultured in appropriate media.
-
Drug Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of the TKI for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The assay measures metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
-
-
Objective: To evaluate the in vivo anti-tumor efficacy of the TKI.
-
Methodology:
-
Tumor Implantation: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously injected with human NSCLC cells (e.g., H1975).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The TKI is administered orally once daily.
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.
-
Figure 2: Standard preclinical to clinical drug development workflow.
Summary and Conclusion
Both alflutinib and osimertinib are highly effective third-generation EGFR-TKIs that have demonstrated significant clinical benefits for patients with EGFR-mutated NSCLC.
-
Safety: The safety profiles are generally manageable but show some differences. Alflutinib appears to have a higher incidence of hematologic and liver-related adverse events, while osimertinib has been associated with a slightly higher rate of interstitial lung disease in its respective trial.
The choice between these agents in a clinical or developmental context may depend on specific patient factors, regulatory approvals in different regions, and long-term survival data as it matures. For drug development professionals, both compounds serve as benchmarks for the next generation of EGFR inhibitors, which aim to overcome acquired resistance to third-generation TKIs.
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring the T790M resistance mutation. This guide provides a detailed, data-driven comparison of the leading third-generation EGFR inhibitors, including osimertinib, lazertinib, and almonertinib, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.
Mechanism of Action: Irreversible and Mutant-Selective Inhibition
Third-generation EGFR inhibitors distinguish themselves from their predecessors through their unique mechanism of action. They are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This mode of binding leads to sustained inhibition of EGFR signaling.[2] A key advantage of these inhibitors is their high selectivity for mutant forms of EGFR, such as those with sensitizing mutations (e.g., exon 19 deletions or L858R) and the T790M resistance mutation, while exhibiting significantly less activity against wild-type (WT) EGFR.[1][3] This selectivity profile contributes to a more favorable therapeutic window and a reduction in off-target toxicities commonly associated with earlier-generation TKIs.[3]
dot
References
Validating the Antitumor Effect of AST5902 Trimesylate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the primary and active metabolite of alflutinib (B605306) (also known as furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Both alflutinib and AST5902 contribute to the in vivo pharmacological activity, demonstrating potent antitumor effects against non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing mutations and the T790M resistance mutation. This guide provides a comprehensive comparison of the in vivo antitumor efficacy of the alflutinib/AST5902 axis with other EGFR inhibitors, supported by available preclinical experimental data.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Alflutinib and its active metabolite, AST5902, are irreversible EGFR TKIs. They selectively bind to the ATP-binding site of the EGFR kinase domain, including the T790M mutant form, thereby inhibiting its autophosphorylation and downstream signaling. This blockade of key pathways, such as the PI3K/AKT and MAPK pathways, ultimately leads to the inhibition of tumor cell proliferation and induction of apoptosis. In preclinical studies, furmonertinib and AST5902 have shown a lower inhibitory effect on wild-type EGFR, which may contribute to a better safety profile.[1]
Comparative In Vivo Antitumor Activity
Preclinical studies have demonstrated the potent in vivo antitumor activity of alflutinib, which is largely mediated by both the parent drug and its active metabolite, AST5902. While specific in vivo data for this compound as a standalone agent is limited in publicly available literature, the combined effect has been compared with other third-generation EGFR TKIs, notably osimertinib.
Patient-Derived Xenograft (PDX) Models
In a patient-derived xenograft model of NSCLC (LU1868, expressing EGFR exon 19 deletion and T790M mutation), alflutinib demonstrated potent antitumor activity comparable to that of osimertinib. These models are crucial for evaluating drug efficacy in a setting that more closely mimics the human tumor microenvironment.
Table 1: Comparative Antitumor Activity in NSCLC Xenograft Model
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Alflutinib | Nude Mice | LU1868 PDX (EGFR ex19del/T790M) | Not specified in available results | Potent antitumor activity, comparable to osimertinib | Unpublished data cited in clinical trial reports |
| Osimertinib | Nude Mice | LU1868 PDX (EGFR ex19del/T790M) | Not specified in available results | Potent antitumor activity | Unpublished data cited in clinical trial reports |
Note: Specific quantitative TGI data and dosing regimens from direct comparative preclinical studies are not detailed in the currently available public domain literature but are referenced in clinical study publications.
Experimental Protocols
Detailed experimental protocols for the in vivo validation of EGFR inhibitors are critical for the reproducibility and interpretation of results. Below is a generalized protocol based on standard practices for xenograft studies.
Xenograft Tumor Model Establishment
-
Cell Culture: Human NSCLC cell lines (e.g., NCI-H1975 for EGFR L858R/T790M or PC-9 for EGFR exon 19 deletion) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 5 x 106 to 10 x 106 tumor cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using caliper measurements. The volume is calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a volume of 100-200 mm3, mice are randomized into treatment and control groups.
Drug Administration and Efficacy Evaluation
-
Drug Formulation: The investigational drug (e.g., alflutinib) and comparator drugs are formulated in an appropriate vehicle for oral gavage or intraperitoneal injection.
-
Dosing: Animals receive daily or twice-daily doses of the specified drug or vehicle for a predetermined period (e.g., 21-28 days).
-
Endpoint Measurement: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), survival analysis, and biomarker analysis from tumor tissue.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the mean tumor volumes between treatment and control groups.
Pharmacokinetics and Brain Metastasis
A key differentiator for third-generation EGFR TKIs is their ability to penetrate the blood-brain barrier (BBB) and treat or prevent brain metastases, a common site of progression in NSCLC. Preclinical studies have indicated that both furmonertinib and its metabolite AST5902 exhibit excellent intracranial distribution.[2] An in vitro study suggested that the intracranial uptake of furmonertinib and AST5902 was four times higher than that of osimertinib.[1] This is a significant advantage, as effective treatment of central nervous system (CNS) metastases remains a major clinical challenge.
Table 2: Comparative Pharmacokinetic Properties
| Compound | Primary Metabolite | Key Pharmacokinetic Feature | CNS Penetration | Reference |
| Alflutinib (Furmonertinib) | AST5902 | Contributes significantly to in vivo activity | Excellent intracranial distribution of both parent and metabolite[2] | [1][2] |
| Osimertinib | AZ5104 | Active metabolite | Good CNS penetration | [3][4] |
| Gefitinib | O-desmethyl gefitinib | Active metabolite | Poor CNS penetration | [4] |
| Erlotinib | OSI-420 | Active metabolite | Moderate CNS penetration | Not directly compared in cited preclinical studies |
Conclusion
This compound, as the active metabolite of alflutinib, plays a crucial role in the potent in vivo antitumor activity observed with its parent compound. Preclinical evidence, although not always detailing the specific contribution of AST5902, suggests that the alflutinib/AST5902 combination is highly effective against EGFR-mutant NSCLC, with an efficacy comparable to osimertinib. A significant potential advantage lies in its superior penetration of the blood-brain barrier, which could translate to improved outcomes for patients with brain metastases. Further head-to-head preclinical and clinical studies with detailed reporting of both parent drug and metabolite activity are warranted to fully elucidate the comparative efficacy and safety profile of alflutinib and AST5902.
References
- 1. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trials.braintumor.org [trials.braintumor.org]
- 3. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AST5902 Trimesylate's Efficacy Against Diverse EGFR Mutations in Non-Small Cell Lung Cancer
For Immediate Release
A comprehensive review of preclinical data reveals the potent and broad-spectrum activity of AST5902 trimesylate, the active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) alflutinib (B605306) (also known as furmonertinib), against a range of both common and uncommon EGFR mutations that drive non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of its efficacy alongside other prominent EGFR inhibitors, supported by experimental data and detailed protocols for researchers and drug development professionals.
Alflutinib, and by extension its active metabolite AST5902, has demonstrated significant inhibitory activity against not only the common sensitizing mutations, such as exon 19 deletions (Ex19del) and the L858R substitution, but also the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs.[1][2] Preclinical evidence further suggests that furmonertinib is active against less common mutations, including G719X, S768I, L861Q, and various exon 20 insertions, earning it the moniker of a "Swiss Army Knife" among third-generation EGFR TKIs.[3][4]
In Vitro Inhibitory Activity: A Comparative Overview
The potency of AST5902 and its parent compound, alflutinib, has been evaluated against various EGFR mutations in cell-based assays. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate a strong and selective inhibition of mutant EGFR.
| EGFR Mutation | Cell Line | AST5902 IC50 (nM) | Alflutinib (Furmonertinib) IC50 (nM) | Osimertinib IC50 (nM) |
| WT | A431 | 273.1 | 162.6 | 471.6 |
| Exon 19 Deletion | PC-9 | 6.1 | 3.3 | 12.9 |
| L858R + T790M | H1975 | - | - | - |
| G719S | Ba/F3 | - | 12.4 | - |
| L861Q | Ba/F3 | - | 21.6 | - |
| Data compiled from preclinical studies. A direct comparison is facilitated by studies using consistent cell lines and assay conditions. Dashes indicate data not readily available in the reviewed literature. |
Head-to-Head Comparison with Other EGFR TKIs
When compared to other generations of EGFR inhibitors, AST5902/alflutinib exhibits a favorable profile, particularly in its broad coverage of mutations that are often resistant to first and second-generation drugs.
| EGFR Mutation | Alflutinib (Furmonertinib) | Osimertinib | Afatinib | Gefitinib/Erlotinib |
| Common Mutations | ||||
| Exon 19 Deletion | Potent | Potent | Potent | Potent |
| L858R | Potent | Potent | Potent | Potent |
| Resistance Mutation | ||||
| T790M | Potent | Potent | Low Potency | Low Potency |
| Uncommon Mutations | ||||
| G719X | Potent | Active | Approved | Variable |
| S768I | Potent | Active | Approved | Variable |
| L861Q | Potent | Active | Approved | Variable |
| Exon 20 Insertions | Promising Activity | Limited Activity | Limited Activity | Limited Activity |
| This table provides a qualitative summary based on available preclinical and clinical data. |
Signaling Pathway Inhibition
AST5902, as a third-generation EGFR TKI, acts by irreversibly binding to the ATP-binding site of the EGFR kinase domain, including the C797 residue. This covalent bond effectively blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Methodologies
IC50 Determination via Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor.
Caption: Experimental workflow for IC50 determination using a cell viability assay.
Detailed Protocol:
-
Cell Culture: Culture human NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for Ex19del, H1975 for L858R/T790M) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the EGFR inhibitor in DMSO. Perform serial dilutions in culture medium to obtain the desired concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is for assessing the inhibition of EGFR phosphorylation and downstream signaling molecules.
Detailed Protocol:
-
Cell Treatment: Seed cells and, once they reach 70-80% confluency, treat them with the EGFR inhibitor at various concentrations for a specified time. Include a positive control (e.g., EGF stimulation) and a negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like total and phosphorylated AKT and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western Blot analysis of EGFR signaling.
Conclusion
The available preclinical data strongly support the potent and broad-spectrum activity of this compound against a wide range of EGFR mutations, including those that are resistant to earlier-generation TKIs. Its efficacy against both common and uncommon mutations positions it as a promising therapeutic agent for a larger population of NSCLC patients. Further clinical investigation is warranted to fully elucidate its clinical benefits across these diverse patient subgroups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Profiles: AST5902 Trimesylate and Gefitinib
For Immediate Release
This guide provides a detailed comparison of the resistance profiles of AST5902 trimesylate, the active metabolite of the third-generation EGFR inhibitor alflutinib (B605306) (AST2818), and gefitinib (B1684475), a first-generation EGFR tyrosine kinase inhibitor (TKI). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.
Introduction and Overview
Gefitinib has long been a first-line treatment for non-small cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR). However, the development of acquired resistance significantly limits its long-term efficacy. This compound, the primary active metabolite of alflutinib, represents a third-generation EGFR TKI designed to overcome the most common mechanism of resistance to first-generation inhibitors.[1][2][3][4]
Gefitinib (Iressa®) is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. It is highly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.
This compound is the active form of alflutinib (furmonertinib), an irreversible EGFR inhibitor. It is designed to be selective for both activating EGFR mutations and the T790M resistance mutation, which is the most frequent cause of acquired resistance to gefitinib.[2][3][4][5] Clinical studies have demonstrated the efficacy of alflutinib in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.[6][7]
Mechanisms of Resistance
Gefitinib Resistance Profile
Acquired resistance to gefitinib is multifactorial and can be broadly categorized into on-target and off-target mechanisms.
-
On-Target Resistance: The most predominant mechanism is the acquisition of a secondary mutation in the EGFR gene, specifically the T790M "gatekeeper" mutation in exon 20. This mutation increases the affinity of the receptor for ATP, thereby reducing the inhibitory effect of gefitinib.[8][9]
-
Off-Target Resistance (Bypass Signaling):
-
MET Amplification: Amplification of the MET proto-oncogene leads to the activation of ERBB3 signaling, which reactivates downstream pathways like PI3K/Akt, bypassing the EGFR blockade.
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can also drive resistance by activating alternative signaling cascades.
-
Activation of Downstream Pathways: Mutations in components of the downstream signaling pathways, such as PIK3CA and KRAS, can lead to constitutive activation, rendering the cells independent of EGFR signaling.
-
Phenotypic Transformation: A subset of tumors may undergo histological transformation, most commonly to small-cell lung cancer (SCLC), which is not dependent on EGFR signaling. Epithelial-to-mesenchymal transition (EMT) has also been implicated in resistance.
-
This compound (Alflutinib) Resistance Profile
As a third-generation EGFR TKI, alflutinib (and its active metabolite AST5902) is specifically designed to be effective against the T790M mutation that confers resistance to gefitinib.[2][4] However, resistance to third-generation inhibitors can also emerge. While specific data on acquired resistance to alflutinib is still emerging, mechanisms observed with other third-generation TKIs are likely to be relevant.
-
On-Target Resistance: The most common on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation . This mutation occurs at the covalent binding site of irreversible inhibitors like alflutinib, preventing the drug from binding effectively.
-
Off-Target Resistance (Bypass Signaling): Similar to gefitinib, resistance to third-generation TKIs can be driven by the activation of bypass pathways, including:
-
MET or HER2 amplification.
-
Mutations in KRAS, BRAF, and PIK3CA.
-
Oncogenic fusions involving genes such as ALK, RET, and NTRK.
-
Phenotypic transformation.
-
Quantitative Data Presentation
The following tables summarize the in vitro potency of gefitinib against various NSCLC cell lines. Publicly available, peer-reviewed preclinical data providing specific IC50 values for alflutinib or AST5902 are limited at the time of this publication; however, clinical data demonstrates its potent activity against T790M-positive tumors.[5]
Table 1: Comparative Activity (IC50) of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Reference |
| PC-9 | Exon 19 Deletion | 77.26 nM | [10] |
| HCC827 | Exon 19 Deletion | 13.06 nM | [10] |
| H3255 | L858R | 0.003 µM | [10] |
| H1975 | L858R + T790M | > 4 µM | [10] |
| A549 | Wild-Type | 10 µM - 43.17 µM | [11] |
| H1650 | Exon 19 Deletion (PTEN loss) | High (Resistant) | [10] |
| HCC827 GR | Exon 19 Deletion (Acquired Resistance) | > 4 µM | [10] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, reflecting its potency in inhibiting cell proliferation.
Methodology:
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., gefitinib or this compound) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action and resistance.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), total Akt, p-Akt, total ERK, and p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathway and points of inhibition.
Caption: Key resistance mechanisms for Gefitinib and AST5902.
Caption: Experimental workflow for Western Blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 3. Alflutinib | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship Between T790M Allele Frequency and Therapeutic Effects Before and After EGFR-TKI Administration Using Droplet Digital PCR in Non-small-cell Lung Cancer With EGFR Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-world Outcomes, Treatment Patterns and T790M Testing Rates in Non-small Cell Lung Cancer Patients Treated with First-line First- or Second-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors from the Slovenian Cohort of the REFLECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
CNS Penetration: A Comparative Overview of AST5902 Trimesylate and its Parent Drug, Alflutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of a drug to penetrate the central nervous system (CNS) is a critical attribute for treating primary brain tumors and brain metastases. For targeted therapies in oncology, particularly in non-small cell lung cancer (NSCLC) where brain metastases are common, effective CNS penetration can significantly impact patient outcomes. This guide provides a comparative overview of the CNS penetration of AST5902 trimesylate and its parent drug, Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Alflutinib is a potent, irreversible inhibitor of EGFR mutations, including the T790M resistance mutation.[1][2] Its principal active metabolite, AST5902, also exhibits significant pharmacological activity.[3][4] The trimesylate salt form of this metabolite is referred to as this compound. Clinical evidence has demonstrated the efficacy of Alflutinib in patients with NSCLC who have developed CNS metastases, suggesting that the parent drug, its active metabolite, or both, can cross the blood-brain barrier (BBB).[2][3]
While direct comparative quantitative data on the CNS penetration of this compound versus Alflutinib is not extensively available in the public domain, this guide synthesizes preclinical and clinical findings to provide a comprehensive understanding.
Clinical Evidence of CNS Activity
Clinical studies of Alflutinib have provided strong evidence of its efficacy in treating CNS metastases in patients with EGFR T790M-mutated NSCLC.
| Clinical Outcome | Result | Citation |
| Objective Response Rate (ORR) in patients with CNS metastases | 70.6% (12 out of 17 patients) | [2][3] |
| CNS Disease Control Rate (DCR) in patients with CNS metastases | 100% | [1] |
| Median Duration of Response (mDoR) in CNS metastases | Not specified in available literature | |
| Median Progression-Free Survival (mPFS) in CNS metastases | Not specified in available literature |
These clinical results underscore the ability of Alflutinib and its active metabolite, AST5902, to reach therapeutic concentrations within the CNS and exert a significant anti-tumor effect. Preclinical studies have also indicated that both Alflutinib and AST5902 are capable of penetrating the brain.[3]
Understanding CNS Penetration: Key Physicochemical and Biological Factors
The ability of a drug to cross the blood-brain barrier is governed by a combination of its physicochemical properties and its interaction with biological transport systems.
| Factor | Influence on CNS Penetration |
| Molecular Weight | Lower molecular weight generally favors passive diffusion across the BBB. |
| Lipophilicity (LogP) | Optimal lipophilicity is required; highly lipophilic compounds may be sequestered in lipid membranes, while hydrophilic compounds struggle to cross the lipid-rich BBB. |
| Hydrogen Bonding Potential | A lower number of hydrogen bond donors and acceptors reduces the energy required to desolvate the molecule for BBB transit. |
| Plasma Protein Binding | Only the unbound fraction of a drug in plasma is available to cross the BBB. |
| Efflux Transporters (e.g., P-glycoprotein, BCRP) | Drugs that are substrates for efflux transporters are actively pumped out of the brain endothelial cells, limiting their CNS accumulation. |
While specific data for Alflutinib and AST5902 on these parameters is not detailed in the available literature, third-generation EGFR TKIs are generally designed to have properties that favor CNS penetration to address the clinical challenge of brain metastases.[5]
Experimental Protocols for Assessing CNS Penetration
Evaluating the CNS penetration of a drug candidate involves a series of preclinical and clinical experiments.
Preclinical In Vivo Studies
These studies are crucial for determining the extent of brain and cerebrospinal fluid (CSF) exposure.
-
Animal Models: Typically conducted in rodents (mice or rats) or non-human primates.
-
Drug Administration: The compound is administered, usually orally or intravenously.
-
Sample Collection: At various time points, blood, brain tissue, and CSF are collected.
-
Bioanalysis: The concentrations of the parent drug and its metabolites in plasma, brain homogenate, and CSF are quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Key Parameters Calculated:
-
Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma.
-
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu): The ratio of the unbound concentration of the drug in the brain to that in the plasma. This is considered the most accurate measure of CNS penetration as it reflects the concentration of the drug available to interact with its target.
-
CSF-to-Plasma Ratio: The ratio of the drug concentration in the CSF to that in the plasma.
-
In Vitro Models
These models are used for higher-throughput screening and to investigate specific mechanisms of transport.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): Assesses the passive permeability of a compound across an artificial lipid membrane.
-
Cell-Based Models (e.g., Caco-2, MDCK): These models, often transfected with human efflux transporters like P-gp, are used to assess a compound's susceptibility to active efflux.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway Inhibition by Alflutinib/AST5902.
Caption: Experimental Workflow for Assessing CNS Penetration.
Conclusion
While a direct, quantitative comparison of the CNS penetration of this compound and its parent drug, Alflutinib, is not publicly available, the existing clinical data provides strong evidence for the CNS activity of Alflutinib. The significant objective response rate observed in patients with brain metastases indicates that therapeutic concentrations of the active moieties are achieved in the CNS.[2][3] For researchers and drug development professionals, the key takeaway is the demonstrated clinical benefit of Alflutinib in this challenging patient population, which is supported by preclinical evidence of brain penetration by both the parent drug and its active metabolite.[1][3] Further studies detailing the comparative pharmacokinetic profiles of Alflutinib and AST5902 in the CNS would be of great value to the scientific community.
References
- 1. The advance of the third‑generation EGFR‑TKI in the treatment of non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allist.com.cn [allist.com.cn]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of AST5902 Trimesylate: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of AST5902 trimesylate, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) furmonertinib (alflutinib), against other prominent TKIs. The data presented is compiled from publicly available preclinical studies and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, along with its parent compound furmonertinib, demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations. This guide summarizes the available in vitro data, comparing its potency with other third-generation EGFR TKIs, namely osimertinib (B560133) and almonertinib. The presented data highlights the comparable and, in some instances, improved potency of furmonertinib and its active metabolite AST5902 against both classical and atypical EGFR mutations.
Data Presentation: Comparative In Vitro Potency (IC50, nM)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other TKIs against various EGFR genotypes and in different cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: Cell-Based Inhibitory Activity of AST5902, Furmonertinib, and Osimertinib against EGFR Mutations. [1]
| Mutation Type | Cell Line | Activating Mutation | AST5902 (nM) | Furmonertinib (nM) | Osimertinib (nM) |
| WT EGFR | A431 | WT | 273.1 | 162.6 | 471.6 |
| Classical mutations | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 |
Table 2: Cell-Based Inhibitory Activity of Furmonertinib against Uncommon EGFR Mutations. [2][3]
| Mutation | Cell Line | Furmonertinib IC50 (nM) |
| G719S | Ba/F3 | 12.4 |
| S768I | Ba/F3 | 21.6 |
| L861Q | Ba/F3 | 3.8 |
Table 3: Enzymatic Inhibitory Activity of Almonertinib against EGFR Mutations. [4][5]
| Target | Almonertinib IC50 (nM) |
| EGFR (WT) | 3.39 |
| EGFR (T790M) | 0.37 |
| EGFR (T790M/L858R) | 0.29 |
| EGFR (T790M/Del19) | 0.21 |
Note: Data for AST5902 is limited in publicly available sources. Furmonertinib data is included as it is the parent drug, and AST5902 is its primary active metabolite with reportedly similar anticancer activity.[2]
Experimental Protocols
The following are generalized protocols for the key in vitro assays typically used to determine the potency of TKIs. Specific parameters may vary between studies.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
ATP (at or near the Km concentration for the specific kinase)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (this compound or other TKIs) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
A solution of the kinase and the peptide substrate is prepared in the kinase assay buffer.
-
The test compound dilutions are added to the wells of the microplate.
-
The kinase/substrate solution is added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.
-
Cell-Based EGFR Phosphorylation Assay
This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line expressing the target EGFR variant (e.g., A431 for WT, PC-9 for Ex19Del)
-
Cell culture medium and serum
-
Test compound (this compound or other TKIs)
-
EGF (for stimulation)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR and anti-total-EGFR
-
ELISA or Western blot reagents
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are serum-starved for several hours before treatment.
-
Cells are pre-incubated with various concentrations of the test compound.
-
EGFR phosphorylation is stimulated by adding EGF for a short period (e.g., 10-15 minutes).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated EGFR and total EGFR are quantified using a sandwich ELISA or by Western blotting.
-
The ratio of phosphorylated to total EGFR is calculated, and IC50 values are determined.
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Cell culture medium and serum
-
Test compound (this compound or other TKIs)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with serial dilutions of the test compound.
-
The plates are incubated for a period of 72 hours.
-
A cell viability reagent is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating TKI potency.
Caption: EGFR/HER2 signaling pathway and TKI inhibition mechanism.
Caption: General experimental workflow for in vitro TKI potency testing.
References
- 1. arrivent.com [arrivent.com]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
A Comparative Analysis of the Safety Profiles of Third-Generation EGFR TKIs
This guide offers a detailed comparative analysis of the safety profiles of three prominent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): osimertinib (B560133), aumolertinib, and lazertinib (B608487). Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the adverse event profiles of these drugs, supported by data from pivotal clinical trials.
Introduction
Third-generation EGFR TKIs have revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly those with the T790M resistance mutation. These inhibitors are designed for high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to translate into a more favorable safety profile compared to earlier-generation TKIs. This guide focuses on the safety and tolerability of osimertinib, aumolertinib, and lazertinib, drawing data from the FLAURA, AENEAS, and LASER301 clinical trials, respectively.
Comparative Safety Profiles
The safety profiles of osimertinib, aumolertinib, and lazertinib have been extensively evaluated in large-scale clinical trials. While all three drugs are generally well-tolerated, there are notable differences in the incidence and types of adverse events (AEs).
Osimertinib (FLAURA Trial)
In the FLAURA trial, osimertinib was compared with standard first-generation EGFR TKIs (gefitinib or erlotinib)[1]. Despite a longer treatment duration, the safety profile of osimertinib was comparable to the comparator group. Grade 3 or higher AEs were reported in 42% of patients receiving osimertinib, compared to 47% in the comparator group[1][2]. Serious AEs were reported in 27% of patients in both arms[1]. The most common AEs of any grade with osimertinib were diarrhea (60%) and rash/acne (59%)[1]. Cardiac events, such as QTc prolongation and ejection fraction decrease, were observed more frequently with osimertinib[3][4].
Aumolertinib (AENEAS Trial)
The AENEAS trial compared aumolertinib with gefitinib[5][6][7]. The incidence of grade 3 or higher AEs was similar between the two groups (36.4% for aumolertinib vs. 35.8% for gefitinib). Notably, aumolertinib was associated with a lower incidence of rash (23.4% vs. 41.4%) and diarrhea (16.4% vs. 35.8%) of any grade compared to gefitinib (B1684475). However, an increase in blood creatine (B1669601) phosphokinase was more common with aumolertinib.
Lazertinib (LASER301 Trial)
In the LASER301 trial, lazertinib was compared with gefitinib[8]. The overall frequency of treatment-emergent AEs was similar between the two arms[8]. The most common AEs with lazertinib included paresthesia (39%), rash (36%), and pruritus (27%)[8][9]. Diarrhea was less frequent with lazertinib (26%) compared to gefitinib (39%)[8]. Serious AEs were reported in 26% of patients receiving lazertinib[8].
Quantitative Data Summary
The following table summarizes the incidence of key adverse events observed in the pivotal clinical trials for osimertinib, aumolertinib, and lazertinib.
| Adverse Event (Any Grade) | Osimertinib (FLAURA) | Aumolertinib (AENEAS) | Lazertinib (LASER301) |
| Grade ≥3 Adverse Events | 42%[1] | 36.4% | Not explicitly stated in the provided search results |
| Diarrhea | 60%[1] | 16.4% | 26%[8] |
| Rash/Acne | 59%[1] | 23.4% | 36%[8] |
| Paresthesia | Not a commonly reported AE | Not a commonly reported AE | 39%[8] |
| Pruritus | Not a commonly reported AE | Not a commonly reported AE | 27%[8] |
| Increased Blood CPK | Not a commonly reported AE | More common than with gefitinib | Not a commonly reported AE |
| QTc Prolongation | 14%[3] | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
| Serious Adverse Events | 27%[1] | Not explicitly stated in the provided search results | 26%[8] |
Experimental Protocols
Safety Assessment Methodology
The safety and tolerability of these third-generation EGFR TKIs were systematically assessed in their respective clinical trials using standardized methodologies. The primary framework for grading the severity of adverse events was the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [10][11][12][13][14].
Key aspects of the safety assessment protocol included:
-
Adverse Event Monitoring and Reporting: All adverse events, regardless of their perceived relationship to the study drug, were recorded at each study visit[15][16]. This included clinical symptoms reported by the patient and any abnormal laboratory findings or physical examination results.
-
Severity Grading: The severity of each AE was graded on a 5-point scale according to the CTCAE, ranging from Grade 1 (mild) to Grade 5 (death related to AE)[10][13][14].
-
Causality Assessment: Investigators assessed the causal relationship between the study drug and each reported adverse event.
-
Regular Monitoring: Patients underwent regular clinical assessments, including physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry) to monitor for potential toxicities[17].
-
Specialized Assessments: Based on the known or potential risks of the drug class, specific monitoring for certain toxicities was often included. For EGFR TKIs, this frequently involves dermatological assessments for rash and cardiac monitoring (e.g., electrocardiograms for QTc interval and echocardiograms for ejection fraction)[3][4].
-
Dose Modification Guidelines: The trial protocols included specific guidelines for dose interruption, reduction, or discontinuation of the study drug in the event of certain types or grades of adverse events.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Third-generation EGFR TKIs are designed to selectively inhibit mutant forms of the EGFR, thereby blocking downstream signaling pathways that drive tumor growth and survival.
Caption: EGFR Signaling Pathway Inhibition by Third-Generation TKIs.
Experimental Workflow for Toxicity Assessment in Clinical Trials
The following diagram illustrates the typical workflow for assessing and managing adverse events in a clinical trial setting.
Caption: Workflow for Toxicity Assessment in Clinical Trials.
Conclusion
Third-generation EGFR TKIs represent a significant advancement in the treatment of EGFR-mutated NSCLC, offering improved efficacy and generally manageable safety profiles. While all three agents discussed—osimertinib, aumolertinib, and lazertinib—demonstrate favorable tolerability, there are distinct differences in their adverse event profiles. Osimertinib is associated with a higher incidence of diarrhea and rash, as well as potential cardiac toxicities. Aumolertinib appears to have a lower incidence of rash and diarrhea but may be associated with elevated creatine phosphokinase. Lazertinib is characterized by a higher incidence of paresthesia. A thorough understanding of these safety profiles is crucial for clinicians to make informed treatment decisions and for researchers to guide the development of future EGFR inhibitors with even greater selectivity and reduced off-target toxicities.
References
- 1. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 2. air.unipr.it [air.unipr.it]
- 3. targetedonc.com [targetedonc.com]
- 4. Cardiac Adverse Events in EGFR-Mutated Non-Small Cell Lung Cancer Treated With Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. evs.nci.nih.gov [evs.nci.nih.gov]
- 15. ccrps.org [ccrps.org]
- 16. m.youtube.com [m.youtube.com]
- 17. hptn.org [hptn.org]
AST5902 Trimesylate: A Comparative Efficacy Analysis in T790M-Positive and Negative Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
AST5902 trimesylate, the primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) alflutinib (B605306) (also known as furmonertinib), demonstrates significant differential efficacy in non-small cell lung cancer (NSCLC) cells based on their EGFR T790M mutation status. As a third-generation EGFR TKI, alflutinib and its metabolite are specifically designed to target both the initial EGFR sensitizing mutations and the acquired T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity profile translates to potent anti-tumor activity in T790M-positive cancer cells and markedly reduced efficacy in T790M-negative, particularly EGFR wild-type, cells.
Quantitative Efficacy Comparison
Preclinical data for the parent compound, alflutinib, which exhibits similar anti-tumor activity to AST5902, illustrates this differential efficacy. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is significantly lower in cell lines harboring the T790M mutation compared to those with wild-type EGFR.
| Cell Line | EGFR Mutation Status | Alflutinib IC50 (nM) | Efficacy Profile |
| H1975 | L858R + T790M | Potent Inhibition | High |
| PC-9 | Exon 19 Deletion | Potent Inhibition | High |
| A431 | Wild-Type | Significantly Higher | Low |
Note: Specific IC50 values for this compound are not publicly available in peer-reviewed literature as of the latest data retrieval. The data presented for alflutinib serves as a surrogate to demonstrate the expected differential efficacy, based on reports of similar activity between the parent drug and its metabolite.
The data clearly indicates that alflutinib is highly effective against NSCLC cells with the T790M resistance mutation (H1975) and sensitizing mutations (PC-9). In contrast, its activity against cells with wild-type EGFR (A431) is substantially lower, highlighting the targeted nature of this third-generation inhibitor. Preclinical studies have shown that the IC50 of furmonertinib for wild-type EGFR is 5 to 10 times higher than for EGFR with exon 20 insertions, further supporting its selectivity for mutant forms of the receptor.
Signaling Pathway and Mechanism of Action
The T790M mutation, often referred to as the "gatekeeper" mutation, arises in response to first- and second-generation EGFR TKIs and confers resistance by increasing the receptor's affinity for ATP, thereby reducing the binding efficacy of these inhibitors. AST5902, like its parent compound alflutinib, is an irreversible inhibitor that covalently binds to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism allows it to effectively inhibit the activity of the T790M mutant receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Experimental Protocols
The determination of IC50 values to assess the efficacy of this compound is typically performed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Cell Viability Assay (MTT Assay Protocol)
-
Cell Seeding: NSCLC cell lines (e.g., H1975 for T790M-positive, HCC827 for T790M-negative with sensitizing mutation, and A431 for wild-type) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of this compound for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
A Preclinical Head-to-Head: AST5902 Trimesylate versus Standard-of-Care EGFR Inhibitors in NSCLC Models
For Immediate Release: December 10, 2025 – This guide provides a comparative analysis of AST5902 trimesylate, the active metabolite of the third-generation EGFR inhibitor alflutinib (B605306) (furmonertinib), against established standard-of-care EGFR tyrosine kinase inhibitors (TKIs). Drawing upon available preclinical data, this document offers researchers, scientists, and drug development professionals a detailed examination of its in vitro activity and in vivo efficacy in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations.
This compound, along with its parent compound alflutinib, has demonstrated potent and broad activity against both classical and atypical EGFR mutations.[1] This guide synthesizes the current preclinical findings to benchmark its performance against key competitors, including osimertinib, gefitinib, erlotinib, and afatinib.
In Vitro Comparative Analysis: Potency Against EGFR Mutations
Cell-based viability assays are fundamental in determining the potency of targeted therapies against cancer cells with specific genetic alterations. The half-maximal inhibitory concentration (IC50) is a critical metric, with lower values indicating greater potency. Preclinical data for this compound and its parent compound, alflutinib, have been compared with the third-generation EGFR inhibitor, osimertinib.
| EGFR Mutation Type | Cell Line | IC50 (nM) | ||
| AST5902 | Alflutinib (Furmonertinib) | Osimertinib | ||
| Wild-Type EGFR | A431 | 273.1 | 162.6 | 471.6 |
| Classical Mutations | PC-9 (Exon 19 Deletion) | 6.1 | 3.3 | 12.9 |
| H1975 (L858R/T790M) | 1.1 | 0.4 | 1.1 | |
| Atypical Mutations | Ba/F3 (Exon 20 Insertion A763_Y764insFQEA) | 16.5 | 10.3 | 25.1 |
| Ba/F3 (Exon 20 Insertion D770_N771insSVD) | 39.8 | 24.7 | 104.2 |
Data sourced from ArriVent BioPharma preclinical presentation.[1]
These in vitro findings suggest that AST5902 and alflutinib exhibit potent inhibitory activity against classical EGFR mutations, such as exon 19 deletions and the L858R/T790M resistance mutation, with IC50 values comparable to or lower than osimertinib.[1] Notably, against cell lines with wild-type EGFR, AST5902 and alflutinib demonstrate a degree of selectivity, with higher IC50 values compared to their activity against mutant EGFR.[1]
In Vivo Efficacy in Xenograft Models
The antitumor activity of AST5902 was evaluated in a subcutaneous xenograft model using PC-9 cells, which harbor an EGFR exon 19 deletion. This model is crucial for assessing a compound's ability to inhibit tumor growth in a living organism.
| Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition |
| AST5902 | 3 | Partial Tumor Regression |
| 10 | Complete Tumor Regression | |
| 30 | Complete Tumor Regression | |
| Alflutinib | 10 | Complete Tumor Regression |
Data sourced from ArriVent BioPharma preclinical presentation.[1] QD: once daily.
In this preclinical model, AST5902 demonstrated dose-dependent antitumor efficacy, achieving complete tumor regression at doses of 10 and 30 mg/kg administered once daily.[1] The parent compound, alflutinib, also resulted in complete tumor regression at a 10 mg/kg dose.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental processes involved in generating the comparative data, the following diagrams are provided.
References
Investigating Synergistic Effects of AST5902 Trimesylate with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AST5902 trimesylate is the primary active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC). The exploration of synergistic drug combinations is a critical strategy to enhance therapeutic efficacy, overcome resistance, and improve patient outcomes. This guide provides a comparative analysis of the synergistic potential of this compound's parent compound, Alflutinib, with other classes of anticancer agents, supported by preclinical experimental data. Due to the limited availability of published preclinical data specifically for Alflutinib combinations, this guide leverages data from studies on Osimertinib (B560133), a structurally and mechanistically similar third-generation EGFR TKI, as a proxy to illustrate the principles and potential of such combination therapies.
I. Comparative Analysis of Synergistic Combinations
The synergistic effects of third-generation EGFR TKIs have been investigated in combination with several classes of anticancer drugs, including chemotherapy, MET inhibitors, and VEGF inhibitors. The underlying rationale for these combinations is to target parallel or downstream signaling pathways, inhibit resistance mechanisms, and enhance tumor cell killing.
A. Combination with Chemotherapy (Pemetrexed)
Combining EGFR TKIs with chemotherapy agents like pemetrexed (B1662193) is a strategy being explored to enhance antitumor activity. Preclinical studies have investigated the sequence-dependent synergy between these agents.
Table 1: Preclinical Data on EGFR TKI and Pemetrexed Combination in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Drug Combination | Key Findings | Synergy Assessment | Reference |
| PC-9 | Exon 19 deletion | Osimertinib + Pemetrexed | Sequential administration of pemetrexed followed by osimertinib at a 48-hour interval resulted in robust synergistic effects. This sequence allows for the completion of the early phase of pemetrexed's action before introducing osimertinib, which enhances late-phase apoptosis. | Synergistic (Sequence-dependent) | [1] |
| H1975 | L858R, T790M | Osimertinib + Pemetrexed | The 48-hour interval of pemetrexed followed by osimertinib demonstrated synergistic effects. Concurrent administration or the reverse sequence showed attenuated efficacy. | Synergistic (Sequence-dependent) | [1] |
B. Combination with MET Inhibitors (Savolitinib)
MET amplification is a known mechanism of resistance to EGFR TKIs. Dual inhibition of EGFR and MET pathways is a rational approach to overcome this resistance.
Table 2: Preclinical Data on EGFR TKI and MET Inhibitor Combination in a Xenograft Model
| Tumor Model | EGFR Mutation & MET Status | Drug Combination | Key Findings | Synergy Assessment | Reference |
| Patient-Derived Xenograft (PDX) | EGFR mutation, MET amplification | Osimertinib + Savolitinib | Combination therapy resulted in significant tumor growth inhibition (TGI). Savolitinib at 15 mg/kg once daily produced 84% TGI, while osimertinib at 10 mg/kg once daily showed only 34% TGI, confirming resistance to EGFR inhibition alone. The combination demonstrated superior antitumor activity. | Synergistic | [2] |
C. Combination with VEGF Inhibitors (Anlotinib)
Table 3: Preclinical Insights on EGFR TKI and VEGF Inhibitor Combination
| Cell Line/Model | EGFR Mutation Status | Drug Combination | Key Findings | Synergy Assessment | Reference |
| Osimertinib-resistant NSCLC cell lines and xenografts | Not specified | Osimertinib + Anlotinib (B1662124) | The combination of anlotinib and osimertinib restored sensitivity to osimertinib in resistant cell lines and xenograft models. This was associated with the inactivation of the c-MET/MYC/AXL signaling axis. | Synergistic (Reversal of Resistance) | [3] |
| NSCLC Xenograft Model | EGFR-mutated | Erlotinib (1st Gen EGFR TKI) + Bevacizumab (VEGF inhibitor) | The combination enhanced the concentration of the EGFR TKI in tumor samples with high VEGF levels, suggesting a synergistic anti-cancer effect. | Synergistic | [4] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for key experiments cited in the investigation of drug synergy.
A. In Vitro Cell Viability and Synergy Assay
This protocol outlines the steps for assessing the viability of cancer cells in response to single and combined drug treatments to determine synergistic effects using the Chou-Talalay method.
1. Cell Seeding and Treatment:
-
NSCLC cell lines (e.g., PC-9, H1975) are cultured in appropriate media.
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[5]
-
Stock solutions of the EGFR inhibitor and the combination drug are prepared in DMSO.
-
A dose-response matrix is created with serial dilutions of each drug individually and in combination at a constant ratio.[5]
-
The cells are treated with the drug dilutions and incubated for 72 hours.[5]
2. Cell Viability Measurement (MTT or CCK-8 Assay):
-
After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.[6]
-
Viable cells metabolize the reagent, resulting in a color change that is quantified by measuring the absorbance at a specific wavelength using a microplate reader.[6]
3. Data Analysis for Synergy:
-
The half-maximal inhibitory concentration (IC50) for each drug is determined from the dose-response curves.[5]
-
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.[5]
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5]
B. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of drug combinations on the phosphorylation status of key proteins in signaling pathways, such as the EGFR pathway.
1. Cell Lysis and Protein Quantification:
-
Cells are treated with the drug combinations for specified time points.
-
The cells are then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[7][8]
-
The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).[7]
2. Gel Electrophoresis and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.[7]
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]
3. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control like β-actin).[7][9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[7]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7]
-
The band intensities are quantified to determine the relative changes in protein phosphorylation.[7]
C. In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the in vivo efficacy of drug combinations in a mouse model.
1. Cell Implantation and Tumor Growth:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with NSCLC cells.[5]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[5]
2. Drug Administration and Tumor Measurement:
-
The mice are randomized into different treatment groups: vehicle control, single-agent A, single-agent B, and the combination of A and B.[5]
-
The drugs are administered according to a predetermined schedule and dosage.[5]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.[5]
3. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
-
Statistical analysis is performed to determine the significance of the antitumor effects of the combination therapy compared to the single agents.
III. Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway and the Point of Inhibition by AST5902 (Alflutinib).
Caption: Experimental Workflow for an In Vitro Drug Synergy Assay.
Caption: Logical Relationship of Combination Therapies with an EGFR TKI.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib combined with osimertinib reverses acquired osimertinib resistance in NSCLC by targeting the c-MET/MYC/AXL axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes [ijbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for AST5902 Trimesylate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like AST5902 trimesylate is paramount for both personal safety and environmental protection. As a metabolite of the potent EGFR inhibitor alflutinib, this compound should be handled with the assumption of similar biological activity and potential hazards.[1][2] Adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, synthesized from available safety data for its parent compound and general best practices for the disposal of hazardous chemical waste.
Hazard and Safety Overview
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use a certified respirator if handling the powder outside of a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and associated waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent or cleaning agent.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[4] The recommended disposal method for similar compounds is high-temperature incineration by a licensed waste disposal facility.[5]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling AST5902 Trimesylate
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with AST5902 trimesylate. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
This compound is the primary metabolite of Alflutinib and exhibits significant antineoplastic activity.[1][2] As a potent pharmaceutical compound, it necessitates stringent handling and disposal protocols to mitigate exposure risks. The following information outlines the required personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The level of PPE required depends on the specific handling procedure and the associated risk of aerosolization or spillage.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities | |
| Visual inspection of sealed containers | - Nitrile gloves- Safety glasses |
| Moderate-Risk Activities | |
| Weighing and preparing solutions in a ventilated enclosure | - Double nitrile gloves- Disposable lab coat- Safety goggles- Face shield |
| High-Risk Activities | |
| Handling of powders outside of a contained system | - Double nitrile gloves- Disposable, back-closing gown[3]- Hair covers[3]- Shoe covers[3]- NIOSH-certified respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR)[3][4][5] |
| Emergency Situations | |
| Spill cleanup | - Full protective suit ("bunny suit")[3]- Double nitrile gloves- Chemical-resistant boots- Full-face respirator with appropriate cartridges or a PAPR[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow should be followed for all procedures involving this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol. All waste generated from handling this potent compound must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weigh boats, and contaminated lab supplies should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealed and stored in a designated satellite accumulation area.
-
Liquid Waste: Unused solutions containing this compound and any solvents used for decontamination should be collected in a separate, compatible hazardous waste container. Ensure the container is properly capped at all times except when adding waste.[6]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Do not dispose of any materials contaminated with this compound in the regular trash or down the drain.
Caption: Hazardous Waste Disposal Workflow for this compound.
By strictly adhering to these guidelines, researchers can mitigate the risks associated with handling the potent antineoplastic agent, this compound, ensuring a safe and controlled laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
